Tannagine
Description
Properties
Molecular Formula |
C21H27NO5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4,5,11,12-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-7-6-21-11-15(23)19(26-4)20(27-5)18(21)14(22)8-12-9-16(24-2)17(25-3)10-13(12)21/h9-10,14,18H,6-8,11H2,1-5H3 |
InChI Key |
YRYHFXJRUQQCBR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Nature and Biological Interactions of Tannic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The initial query for "Tannagine" did not yield a definitive chemical entity. Based on the phonetic similarity and the prevalence of information, this guide focuses on Tannic Acid . Related compounds with similar names, such as Tanshinones and Tanghinin, are briefly discussed.
Core Chemical Identity of Tannic Acid
Tannic acid is a specific form of tannin, a class of polyphenolic secondary metabolites found in various plants. It is a polymer of gallic acid and glucose. It is not a single, uniform molecule but rather a mixture of polygalloyl glucoses or polygalloyl quinic acid esters, with the number of galloyl moieties per molecule varying. The chemical formula is generally given as C₇₆H₅₂O₄₆.[1]
Chemical Structure
The structure of tannic acid is characterized by a central glucose molecule esterified with multiple gallic acid units. These gallic acid units can be further esterified with other gallic acid molecules to form depside bonds.
Table 1: Chemical Identifiers and Properties of Tannic Acid
| Identifier | Value | Source |
| IUPAC Name | [2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate | PubChem[1] |
| CAS Number | 1401-55-4 | PubChem[1] |
| Molecular Formula | C₇₆H₅₂O₄₆ | PubChem[1] |
| Molecular Weight | 1701.2 g/mol | PubChem[1] |
Synthesis and Characterization
Natural Extraction
Tannic acid is primarily obtained through solvent extraction from nutgalls, which are outgrowths on oak trees formed in response to insect larvae. The extraction process typically involves the use of a mixture of water and organic solvents like ethanol (B145695) or acetone.
Synthesis of Tannic Acid-Based Materials
While total synthesis of the complex tannic acid mixture is not common, its functional groups are utilized in the synthesis of novel materials. For example, tannic acid-based hydrogels have been synthesized via Mitsunobu polymerization, where tannic acid acts as a multifunctional crosslinker.[2][3]
Experimental Protocol: Synthesis of Tannic Acid-PEG Hydrogel [3]
-
Materials: Tannic acid (TA), Polyethylene glycol (PEG), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve Tannic acid and PEG in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add Triphenylphosphine to the solution and stir until fully dissolved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add Diisopropyl azodicarboxylate dropwise to the cooled solution.
-
Allow the reaction to proceed at room temperature for a specified time, during which the hydrogel will form.
-
The resulting hydrogel can be purified by washing with appropriate solvents to remove unreacted reagents.
-
Characterization Techniques
The characterization of tannic acid and its derivatives involves various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
UV-Visible Spectroscopy: To determine the presence of phenolic compounds.
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of different components in a tannic acid mixture.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of tannic acid-based materials.[4]
-
Dynamic Light Scattering (DLS) and Zeta Potential Analysis: To characterize the size and surface charge of nanoparticles synthesized using tannic acid.[4]
Biological Activities and Signaling Pathways
Tannic acid exhibits a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.[5]
Antimicrobial Activity
Tannic acid has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some viruses.[5] Its mechanism of action is thought to involve the binding to and inhibition of microbial enzymes and proteins, as well as disruption of the cell membrane.[5]
Table 2: Antimicrobial Activity of Tannic Acid-Loaded Chitosan (B1678972) Nanoparticles [4]
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 250 - 1000 |
| Escherichia coli | 250 - 1000 |
| Candida albicans | 250 - 1000 |
Anti-inflammatory Activity and Signaling Pathways
Tannic acid has been shown to modulate inflammatory responses. One of the key pathways it influences is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] By inhibiting NF-κB activation, tannic acid can downregulate the expression of pro-inflammatory cytokines and enzymes.[6]
Below is a simplified representation of the inhibitory effect of Tannic Acid on the NF-κB signaling pathway.
Figure 1: Simplified diagram of Tannic Acid's inhibition of the NF-κB signaling pathway.
Other Potential Compounds of Interest
As "this compound" is not a recognized chemical name, it is possible the query intended to refer to other similarly named compounds.
Tanshinones
Tanshinones are a group of abietane (B96969) diterpenes isolated from the roots of Salvia miltiorrhiza. Tanshinone IIA is a well-studied member of this class with significant anticancer properties.[7]
Table 3: Chemical Identifiers of Tanshinone IIA
| Identifier | Value | Source |
| CAS Number | 568-72-9 | - |
| Molecular Formula | C₁₉H₁₈O₃ | [8] |
| Molecular Weight | 294.35 g/mol | [8] |
Tanshinone IIA has been shown to modulate multiple signaling pathways involved in cancer, including the PI3K/Akt and JAK/STAT pathways.[7][9]
Tanghinin
Tanghinin is a cardenolide glycoside isolated from Cerbera manghas.[10] It exhibits cytotoxic activities against various cancer cell lines.[10]
Table 4: Chemical Identifiers of Tanghinin
| Identifier | Value | Source |
| IUPAC Name | [(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(1R,3S,5S,7S,10S,11R,14R,15R,18R)-18-hydroxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.0¹,³.0⁵,¹⁰.0¹⁴,¹⁸]octadecan-7-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate | PubChem[10] |
| CAS Number | 25390-16-3 | PubChem[10] |
| Molecular Formula | C₃₂H₄₆O₁₀ | PubChem[10] |
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Tannic Acid, a likely subject of the original query. Further research into the specific context of "this compound" may be required if this is not the intended compound.
References
- 1. Tannic Acid | C76H52O46 | CID 16129778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of tannic acid–PEG hydrogel via Mitsunobu polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and cytotoxic and epigenetic effects of tannic acid-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tanghinin | C32H46O10 | CID 20055044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tannagine discovery and isolation history
An In-depth Technical Guide on the Discovery and Isolation of Tannins
Introduction
Tannins are a diverse group of polyphenolic secondary metabolites found in a wide variety of plants.[1][2][3] Their defining characteristic is the ability to bind with and precipitate proteins, a property that has been exploited for centuries in the tanning of leather.[4][5] Beyond this traditional use, tannins exhibit a broad spectrum of biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects, making them a subject of intense research for applications in medicine, food science, and materials science.[5][6][7][8] This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of tannins, with a focus on the methodologies and data relevant to researchers and drug development professionals.
Historical Perspective and Discovery
The term "tannin" originates from the ancient practice of using plant extracts to convert animal hides into leather. While the use of tannin-rich plant materials dates back to antiquity, the scientific understanding of these compounds began to emerge in the late 18th and 19th centuries. Early chemists recognized that extracts from plants like oak galls possessed an astringent taste and the ability to precipitate gelatin from solution.
The systematic study of tannins began with the work of scientists like Humphry Davy and Jöns Jacob Berzelius. However, it was the pioneering research of Emil Fischer at the turn of the 20th century that laid the foundation for the structural chemistry of tannins. Fischer's work on the hydrolysis of tannins from Chinese gallnuts led to the characterization of gallic acid and glucose as their fundamental building blocks, culminating in the first synthesis of a simple tannin, pentagalloylglucose.
Classification of Tannins
Tannins are broadly classified into two major groups based on their chemical structure and hydrolytic products: hydrolysable tannins and condensed tannins (also known as proanthocyanidins).[1][9] A third, smaller class, complex tannins, consists of a catechin (B1668976) unit glycosidically linked to a gallotannin or an ellagitannin.[1]
-
Hydrolysable Tannins: These are esters of a polyol, typically glucose, with gallic acid or its derivatives.[2] They are readily hydrolyzed by acids, bases, or enzymes into the constituent polyol and phenolic acids. Hydrolysable tannins are further subdivided into:
-
Gallotannins: Composed of a polyol core esterified with gallic acid.
-
Ellagitannins: Formed from the oxidative coupling of two or more galloyl groups, leading to the formation of hexahydroxydiphenic acid, which upon lactonization yields ellagic acid.
-
-
Condensed Tannins (Proanthocyanidins): These are oligomers or polymers of flavonoid units (flavan-3-ols) linked by carbon-carbon bonds, which are not susceptible to hydrolysis. Under acidic conditions, they undergo oxidative cleavage to yield anthocyanidins.
Isolation and Purification of Tannins: Methodologies and Protocols
The extraction and purification of tannins from plant materials is a critical step for their structural elucidation and biological evaluation. The choice of methodology depends on the type of tannin, the plant source, and the desired purity of the final product.
General Experimental Workflow
The general workflow for the isolation and purification of tannins can be summarized as follows:
Caption: General workflow for the isolation and purification of tannins from plant materials.
Detailed Experimental Protocols
Protocol 1: Solvent Extraction
Solvent extraction is the most common method for isolating tannins from plant materials.[4] The choice of solvent is crucial and depends on the polarity of the target tannins.
-
Objective: To extract crude tannins from plant material.
-
Materials:
-
Procedure:
-
The powdered plant material is macerated or extracted using a Soxhlet apparatus with the chosen solvent.[2]
-
The extraction is typically carried out for several hours at a controlled temperature.
-
The resulting extract is filtered to remove solid plant debris.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude tannin extract.[4]
-
Protocol 2: Gelatin Precipitation
This method is used for the selective precipitation and preliminary purification of tannins.[10]
-
Objective: To selectively precipitate tannins from a crude extract.
-
Materials:
-
Crude tannin extract.
-
Gelatin solution (1% w/v).
-
Acetone.
-
-
Procedure:
-
The crude tannin extract is dissolved in water.
-
The gelatin solution is added dropwise to the tannin solution with constant stirring until no further precipitation is observed.[10]
-
The tannin-protein complex is collected by centrifugation.
-
The precipitate is washed with water to remove non-tannin components.
-
The tannins are recovered by treating the precipitate with acetone, which dissolves the tannins and leaves the gelatin behind.[10]
-
The acetone solution is then concentrated to obtain the purified tannins.
-
Protocol 3: Column Chromatography
Column chromatography is a powerful technique for the fractionation and purification of tannins.[4]
-
Objective: To separate and purify individual tannin compounds.
-
Materials:
-
Procedure:
-
The crude or partially purified tannin extract is dissolved in a minimal amount of the initial mobile phase.
-
The sample is loaded onto the top of the packed column.
-
The column is eluted with the mobile phase, and fractions are collected.
-
The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired tannins.
-
Fractions containing the same compound are pooled and concentrated.
-
Structural Elucidation
The determination of the complex structures of tannins requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the basic structure of tannins. More advanced techniques, such as 2D NMR (COSY, HSQC, HMBC), are used to establish the connectivity between different structural units.
-
³¹P NMR Spectroscopy: This technique has emerged as a powerful tool for the quantitative analysis of the different types of hydroxyl groups (aliphatic, phenolic, carboxylic acid) in tannins after derivatization with a phosphorus-containing reagent.[2][11][12]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight and fragmentation patterns of tannins, providing valuable information about their structure and degree of polymerization.
Quantitative Data Summary
The yield and purity of extracted tannins can vary significantly depending on the plant source and the isolation method used. The following table summarizes representative data from the literature.
| Plant Source | Extraction Method | Tannin Content/Yield | Reference |
| Geranium wilfordii | Ultrasonic circulation with 40% ethanol, followed by gelatin precipitation and macroporous resin purification | > 50% | [10] |
| Acacia mangium bark | 6% Sodium sulphite solution | 31.2% extract yield, 18.26% tannin concentration | [6] |
| Acacia mangium bark | 50% Aqueous acetone | 22.28% extract yield, 12.98% tannin concentration | [6] |
| Industrial Tannin Extract | Purification with Amberlite and Sephadex | Increased total phenolic content from 670 µgGAE/mg | [4] |
Biological Activities and Signaling Pathways
Tannins exhibit a wide range of biological activities, with their antimicrobial and antioxidant properties being the most extensively studied.[5][8]
Antimicrobial Activity
Tannins have been shown to be effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[5] The proposed mechanisms of action include:
-
Enzyme Inhibition: Tannins can bind to and inactivate microbial enzymes.
-
Substrate Deprivation: Tannins can chelate metal ions essential for microbial growth.
-
Membrane Disruption: Tannins can interact with the cell membrane, leading to increased permeability and cell lysis.
Caption: Proposed mechanisms of antimicrobial action of tannins.
Antiviral Activity
Tannic acid, a common hydrolysable tannin, has demonstrated antiviral activity against a variety of viruses.[5] The primary mechanism is believed to be the inhibition of viral attachment to host cells by binding to viral envelope proteins or host cell receptors.
Antioxidant Activity
The antioxidant activity of tannins is attributed to their ability to scavenge free radicals and chelate metal ions that catalyze oxidation reactions. The numerous phenolic hydroxyl groups in their structure act as hydrogen donors, neutralizing reactive oxygen species.
Conclusion
The journey from the ancient art of leather tanning to the modern-day investigation of tannins for therapeutic applications is a testament to the enduring scientific interest in these remarkable natural products. The development of sophisticated isolation and analytical techniques has enabled a deeper understanding of their complex structures and diverse biological activities. This guide provides a foundational understanding of the discovery and isolation of tannins, offering valuable insights for researchers and professionals in the field of natural product chemistry and drug development. Further research into the specific molecular targets and signaling pathways of individual tannins holds great promise for the development of new therapeutic agents.
References
- 1. A Comprehensive Review of the Structure Elucidation of Tannins from Terminalia Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tannic Acid with Antiviral and Antibacterial Activity as A Promising Component of Biomaterials—A Minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial activity and cytotoxic and epigenetic effects of tannic acid-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activities associated with tannins and flavonoids present in Hymenaea stigonocarpa and Hymenaea courbaril: A systematic review | Semantic Scholar [semanticscholar.org]
- 9. A Comprehensive Review of the Structure Elucidation of Tannins from Terminalia Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101653463B - Extraction and purification method of tannin components in Geranium wilfordii - Google Patents [patents.google.com]
- 11. Tannin structural elucidation and quantitative ³¹P NMR analysis. 2. Hydrolyzable tannins and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Tannagine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tannagine (CAS No. 123750-34-5) is a naturally occurring alkaloid compound. This technical guide provides a summary of its known physical and chemical properties based on currently available data. Due to the limited publicly accessible research on this specific compound, this document also outlines general methodologies and theoretical frameworks that can be applied to further investigate its properties, biological activity, and potential for drug development. All quantitative data is presented in structured tables, and detailed experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to meet the specified requirements.
Chemical and Physical Properties
This compound is a solid, appearing as a powder in its isolated form. Its chemical structure and fundamental properties are summarized below.
Chemical Identification
| Identifier | Value |
| CAS Number | 123750-34-5 |
| Molecular Formula | C21H27NO5 |
| Molecular Weight | 373.44 g/mol [1] |
| Type of Compound | Alkaloid |
Physical Properties
| Property | Value | Source |
| Physical Description | Powder | BioCrick Certificate of Analysis |
| Purity | >98% | BioCrick Certificate of Analysis |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick Product Page |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound for research purposes.
| Condition | Recommendation |
| Storage | Store in a sealed container in a cool, dry place. |
| Long-term Storage | Recommended at -20°C. |
| Short-term Storage | Can be stored at 2-8°C. |
Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, and analysis of this compound are not extensively published. However, this section outlines generalized procedures commonly employed for the study of natural product alkaloids.
Hypothetical Isolation and Purification Workflow
The isolation of a natural product like this compound from a plant source would typically follow a multi-step process to separate it from other metabolites. The following diagram illustrates a representative workflow.
Methodology:
-
Collection and Preparation: The source plant material is collected, dried to remove water content, and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, to dissolve a wide range of organic compounds, including alkaloids.
-
Acid-Base Extraction: The resulting extract is subjected to an acid-base extraction. The extract is acidified to protonate the basic alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated, and the pH is raised with a base to deprotonate the alkaloids, causing them to precipitate or be extracted back into an organic solvent.
-
Chromatographic Purification: The crude alkaloid fraction is then purified using chromatographic techniques. Column chromatography with a stationary phase like silica gel or alumina (B75360) is a common first step.
-
Fraction Analysis: Fractions are collected and analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.
-
Final Purification: Fractions containing this compound are combined and subjected to further purification, such as preparative HPLC or recrystallization, to achieve high purity.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid would be a typical starting point. Detection would likely be performed using a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The specific chemical shifts and coupling constants would provide detailed information about the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound and confirm its elemental composition. Fragmentation patterns observed in MS/MS experiments would further support the structural assignment.
Biological Activity and Mechanism of Action
There is currently a significant lack of publicly available information regarding the biological activity, mechanism of action, and signaling pathways associated with this compound. The compound is cited as a natural product, but its specific biological effects have not been detailed in accessible literature.[1]
Hypothetical Screening and Target Identification Workflow
For a novel compound like this compound, a systematic approach would be required to identify its biological activity.
A Generic Signaling Pathway for Investigation
Should this compound exhibit, for example, anti-proliferative effects in a cancer cell line screening, a common subsequent step would be to investigate its impact on key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt/mTOR pathway.
In this hypothetical scenario, experiments would be designed to determine if this compound inhibits the phosphorylation of key proteins like Akt or mTOR, thereby elucidating its potential mechanism of action.
Conclusion
This compound is a natural alkaloid with a defined chemical structure but limited characterization in the public domain. While its basic chemical identifiers and some physical properties are known, a significant gap exists in the understanding of its quantitative physical properties, biological activities, and mechanism of action. This guide has summarized the available information and provided a framework of standard methodologies that can be employed to further investigate this compound. For researchers and drug development professionals, this compound represents a largely unexplored molecule that may possess interesting biological properties, warranting further investigation.
References
Potential biological activities of Tannagine
An In-depth Technical Guide on the Biological Activities of Tannins and Tannic Acid
Introduction
This technical guide provides a comprehensive overview of the potential biological activities of tannins and tannic acid, compounds of significant interest to researchers, scientists, and drug development professionals. The term "Tannagine" as specified in the query does not correspond to a recognized compound in the scientific literature. Given the phonetic similarity, this document focuses on tannins and their representative member, tannic acid, which are likely the subject of interest.
Tannins are a diverse group of polyphenolic secondary metabolites found in a wide variety of plants.[1] They are broadly classified into two groups: hydrolysable tannins and condensed tannins (proanthocyanidins).[2] Tannic acid is a specific type of hydrolysable tannin and is often used as a representative compound in research.[3] These compounds have garnered considerable attention for their wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[3][4] This guide will delve into these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Antitumor Activity
Tannins and tannic acid have demonstrated significant antitumor effects across various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[5]
Quantitative Data on Antitumor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of tannic acid against several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-small-cell lung cancer | 23.76 ± 1.17 | 48 | [5] |
| A549 | Non-small-cell lung cancer | 10.69 ± 0.83 | 72 | [5] |
| A549 | Non-small-cell lung cancer | 40 - 60 | 24 | |
| A549 | Non-small-cell lung cancer | 20 - 40 | 48 | |
| H1299 | Non-small-cell lung cancer | 21.58 ± 1.12 | 48 | [5] |
| H1299 | Non-small-cell lung cancer | 7.136 ± 0.64 | 72 | [5] |
| MDA-MB-231 | Breast Cancer | 2.5 | Not Specified | [6] |
| MCF-7 | Breast Cancer | 4 | Not Specified | [6] |
Experimental Protocols for Assessing Antitumor Activity
Cell Viability Assay (MTS Assay) [5]
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of tannic acid for 48 and 72 hours.
-
MTS Reagent Addition: After the incubation period, add 20 µL of MTS solution to each well.
-
Incubation: Incubate the plates at 37 °C and 5% CO2.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Normalize the cell viability of treated cells to that of untreated control cells (considered 100% viability). Calculate the IC50 value using appropriate software.
Colony Formation Assay [5]
-
Cell Seeding: Seed a low number of cells in a new dish.
-
Treatment: Treat the cells with different concentrations of tannic acid.
-
Incubation: Allow the cells to grow for a period that permits the formation of visible colonies.
-
Staining: Fix and stain the colonies with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of colonies to determine the effect of the treatment on the clonogenic survival of the cells.
Wound Healing Assay for Cell Migration [5]
-
Cell Seeding: Grow cells to confluence in a culture dish.
-
Scratch Creation: Create a "wound" or a scratch in the cell monolayer using a pipette tip.
-
Treatment: Treat the cells with tannic acid.
-
Image Acquisition: Capture images of the wound at different time points.
-
Analysis: Measure the closure of the wound over time to assess cell migration.
Anti-inflammatory Activity
Tannins exert anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.[3][7]
Signaling Pathways in Anti-inflammatory Action
Tannic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[8][9] It can also modulate the MAPK signaling pathway.[10]
Caption: Signaling pathway of tannic acid's anti-inflammatory action.
Experimental Protocol for Assessing Anti-inflammatory Activity
Measurement of Nitric Oxide (NO) Production [7]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of tannic acid.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Griess Assay: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Analysis: Compare the NO production in treated cells to that in LPS-stimulated and unstimulated control cells.
Antimicrobial Activity
Tannins exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts.[11][12] Their mechanisms of action include cell membrane disruption, enzyme inhibition, and iron chelation.[13]
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) of condensed tannins from Rhizophora apiculata against various microorganisms.[12]
| Microorganism | Type | MIC (mg/mL) |
| Bacillus cereus | Gram-positive bacteria | 3.13 |
| Staphylococcus aureus | Gram-positive bacteria | 3.13 |
| Escherichia coli | Gram-negative bacteria | 6.25 |
| Candida albicans | Yeast | 6.25 |
Experimental Protocols for Assessing Antimicrobial Activity
Broth Microdilution Method for MIC Determination [13]
-
Preparation of Tannin Solutions: Prepare a stock solution of the tannin extract and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to the 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the tannin extract that inhibits visible bacterial growth.
Kirby-Bauer Disk Diffusion Method [13]
-
Plate Inoculation: Uniformly swab a Mueller-Hinton Agar (B569324) (MHA) plate with a standardized bacterial inoculum.
-
Disk Application: Place sterile paper disks impregnated with a known concentration of the tannin extract onto the agar surface.
-
Controls: Use a solvent disk as a negative control and a standard antibiotic disk as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Caption: Experimental workflow for antimicrobial activity assessment.
Antioxidant Activity
Tannins are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[14] This activity is attributed to the presence of numerous hydroxyl groups in their structure.
Experimental Protocols for Assessing Antioxidant Activity
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [15]
-
Reaction Mixture: Add 50 µL of different concentrations of the tannin extract to 1.95 mL of a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 515 nm.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the formula: ((A0 - A1) / A0) * 100, where A0 is the absorbance of the control and A1 is the absorbance of the sample. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Ferric Reducing Antioxidant Power (FRAP) Assay [15]
-
Reaction Mixture: Mix 1 mL of the extract at different concentrations with 2.5 mL of phosphate (B84403) buffer (0.1 M, pH 6.6) and 2.5 mL of 1% potassium ferricyanide.
-
Incubation: Incubate the mixture at 50°C for 20 minutes.
-
Acidification: Add 2.5 mL of 10% trichloroacetic acid and centrifuge.
-
Color Development: Mix 2.5 mL of the supernatant with 2.5 mL of distilled water and 0.5 mL of 0.1% ferric chloride.
-
Absorbance Measurement: Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.
Conclusion
Tannins and tannic acid exhibit a remarkable range of biological activities that hold significant promise for therapeutic applications. Their well-documented antitumor, anti-inflammatory, antimicrobial, and antioxidant properties are supported by a growing body of scientific evidence. This guide has provided a summary of the quantitative data, detailed experimental protocols for assessing these activities, and visual representations of the underlying signaling pathways. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of these natural compounds in human health and disease.[4]
References
- 1. A Comprehensive Review of Bioactive Tannins in Foods and Beverages: Functional Properties, Health Benefits, and Sensory Qualities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. researchgate.net [researchgate.net]
- 4. Tannins in cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tannic Acid Exhibits Antiangiogenesis Activity in Nonsmall-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tannic Acid - Labchem Catalog [catalog.labchem.com.my]
- 7. researchgate.net [researchgate.net]
- 8. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tannic acid protects against experimental acute lung injury through downregulation of TLR4 and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Biological Function of Plant Tannin and Its Application in Animal Health [frontiersin.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Preliminary Mechanistic Insights into Tannins and Tanshinones: A Technical Whitepaper
Disclaimer: The term "Tannagine" did not yield specific results in preliminary searches. This document provides an in-depth analysis of the mechanisms of action for Tannins and Tanshinones , compounds with similar nomenclature and well-documented pharmacological activities that are likely the subject of interest.
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Tannins, a diverse group of polyphenolic compounds, are widely distributed throughout the plant kingdom and are known for their astringent properties. Tanshinones are lipophilic diterpenoids extracted from the roots of Salvia miltiorrhiza (Danshen), a cornerstone of traditional Chinese medicine. Both classes of natural products have attracted considerable scientific attention due to their broad spectrum of biological activities. This technical guide synthesizes the current understanding of the preliminary mechanisms of action of tannins and tanshinones, focusing on their anti-inflammatory, antioxidant, and enzyme-inhibiting properties. The information is presented with structured data tables for quantitative analysis, detailed experimental methodologies, and visual diagrams of key molecular pathways and workflows to facilitate comprehension and further research.
Anti-inflammatory Mechanisms of Action
Tannins and tanshinones exert significant anti-inflammatory effects by modulating critical signaling cascades and reducing the production of inflammatory mediators.
Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory properties of these compounds are largely attributed to their ability to interfere with pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharides (LPS), IκB is phosphorylated and degraded, allowing NF-κB to move into the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. Tannins have been demonstrated to suppress the activation of the NF-κB pathway, thereby downregulating the expression of these inflammatory genes.[1][2][3]
-
MAPK Pathway: The MAPK signaling cascade is another central regulator of inflammation. Certain flavonoids, which are structurally related to tannins, have been shown to control key enzymes within the MAPK pathway, contributing to their anti-inflammatory effects.[4]
Suppression of Pro-inflammatory Mediators
A primary mechanism by which tannins and tanshinones reduce inflammation is by inhibiting the production and release of various pro-inflammatory molecules.
-
Cytokines and Chemokines: These compounds have been shown to decrease the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][3][4][5]
-
Inflammatory Enzymes: They effectively inhibit the activity of enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[1][4][5] These enzymes are responsible for producing prostaglandins (B1171923) and nitric oxide, respectively, which are key mediators of inflammation.
-
Other Inflammatory Molecules: Tannic acid has been observed to decrease histamine-induced vascular permeability, a key event in the allergic inflammatory response.[4]
Quantitative Data on Anti-inflammatory Effects
| Compound/Extract | Experimental Model | Target Molecule(s) | Observed Effect | Reference(s) |
| Tannic Acid | Ovalbumin-induced rhinitis model (40 mg/kg, oral) | Histamine, IgE, Th2 cytokines (IL-4, IL-5, IL-13), IL-1β, TNF-α | Levels were diminished. | [5] |
| Pomegranate Extract | TNBS-induced colitis model (250-500 mg/kg/day) | iNOS and COX-2 expression | Expression was reduced. | [5] |
| Ellagic Acid | TNF-α-stimulated fibroblast-like synoviocytes (10-100 μM) | IL-6, IL-1β | Production was inhibited. | [5] |
| Tanshinone IIA | Diabetic retinopathy rat model | VEGF, IL-1β, IL-6, TNF-α (mRNA levels) | Expression was significantly reduced. | [6] |
Key Experimental Protocols
In Vivo Model of Atopic Dermatitis:
-
Animal Model: NC/Nga mice are frequently used as they spontaneously develop atopic dermatitis-like symptoms.
-
Induction of Dermatitis: Skin lesions are induced by the application of house dust mite extract (DfE).
-
Therapeutic Intervention: The therapeutic potential of tannic acid is evaluated by administering it to the experimental animals.
-
Outcome Measures:
-
Histological Analysis: Skin biopsies are examined for changes in epidermal thickness (hyperkeratosis, acanthosis) and infiltration of inflammatory cells, including mast cells.
-
Protein Expression: Western blot analysis is performed on skin lysates to quantify the levels of key inflammatory proteins such as TNF-α, NF-κB, and COX-2.
-
Systemic Cytokine Levels: Serum concentrations of T-helper cell-associated cytokines (e.g., IFN-γ, IL-4) are measured using ELISA.[7]
-
In Vitro Anti-inflammatory Assay:
-
Cell Line: The RAW 264.7 murine macrophage cell line is a standard model for studying inflammation in vitro.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response in the macrophages.
-
Test Compound: The anti-inflammatory activity of a tannin fraction from a plant extract is assessed.
-
Primary Endpoint: The production of nitric oxide (NO), a key inflammatory mediator, is quantified as a measure of the inflammatory response.[2]
Visualization of the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by tannins.
Antioxidant Mechanisms of Action
A significant component of the therapeutic profile of tannins and tanshinones is their potent antioxidant activity.
Direct Radical Scavenging
These polyphenolic compounds are capable of directly neutralizing a variety of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[1][2] For instance, tannic acid can effectively scavenge highly reactive free radicals like the hydroxyl radical (•OH) and superoxide (B77818) anion (•O2−).[3]
Enhancement of Endogenous Antioxidant Systems
In addition to their direct antioxidant effects, tannins and tanshinones can also bolster the cell's intrinsic antioxidant defenses.
-
Nrf2 Pathway Activation: They have been shown to activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that upregulates the expression of a wide array of antioxidant and detoxification genes.
-
Upregulation of Antioxidant Enzymes: The activation of Nrf2 and other mechanisms leads to increased levels and activities of key antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH).[1][2]
Quantitative Data on Antioxidant Effects
| Compound/Extract | Experimental Model | Biomarker | Observed Effect | Reference(s) |
| Tannic Acid | General studies | ROS, Malondialdehyde (MDA) | Levels were decreased. | [2] |
| Tannic Acid | General studies | SOD, CAT, GSH | Activities were increased. | [2] |
| Tanshinone IIA | Diabetic retinopathy rat model | SOD, Glutathione Peroxidase (GSH-Px) | Levels were increased. | [6] |
| Tanshinone IIA | Diabetic retinopathy rat model | Malondialdehyde (MDA) | Levels were decreased. | [6] |
| Ellagic Acid | Collagen-induced arthritis model (25-100 mg/kg/day) | Myeloperoxidase (MPO), Nitric Oxide (NO), Lipid Peroxidation | Levels were reduced. | [5] |
| Ellagic Acid | Collagen-induced arthritis model (25-100 mg/kg/day) | Glutathione (GSH) | Levels were improved. | [5] |
Key Experimental Protocols
Assessment of Antioxidant Status in Biological Tissues:
-
Sample Processing: Tissues (e.g., retina) from experimental animals are collected and homogenized to prepare lysates.
-
Antioxidant Enzyme Assays: The activities of key antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) are determined using established biochemical assays, such as the xanthine (B1682287) oxidase method.
-
Lipid Peroxidation Assay: The extent of lipid peroxidation, a marker of oxidative damage, is assessed by measuring the levels of Malondialdehyde (MDA) in the tissue lysates.[6]
Visualization of Antioxidant Mechanisms
Caption: Dual antioxidant mechanisms of tannins and tanshinones.
Enzyme Inhibition
The pharmacological effects of tannins and tanshinones are also mediated by their ability to inhibit the activity of specific enzymes.
Modes of Enzyme Inhibition
Enzyme inhibition can be broadly classified as either reversible or irreversible. Reversible inhibition is further categorized based on the mechanism of interaction between the inhibitor, the enzyme, and the substrate.[8][9]
-
Competitive Inhibition: The inhibitor molecule resembles the substrate and competes for binding to the enzyme's active site. This form of inhibition can be surmounted by increasing the concentration of the substrate.[9][10]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency. Non-competitive inhibition is not affected by substrate concentration.[10][11]
Targeted Enzymes
-
Phospholipase A2: Tannins have been reported to inhibit phospholipase A2, a key enzyme in the arachidonic acid pathway that leads to the production of inflammatory lipid mediators.[1]
-
Cyclooxygenase (COX): As polyphenolic compounds, tannins can inhibit the activity of COX enzymes, which are critical for the synthesis of prostaglandins.[1]
-
DNA Topoisomerases: The mechanism of some anticancer drugs that target DNA topoisomerases may share similarities with the actions of certain tanshinones, suggesting that these enzymes could be potential targets.[12]
Key Experimental Protocols
Enzyme Kinetics and Inhibition Assays:
-
Objective: To characterize the inhibitory effect of a compound on a specific enzyme and determine its mode of inhibition.
-
Methodology:
-
Enzyme reactions are conducted with a constant concentration of the enzyme and varying concentrations of the substrate.
-
This series of experiments is repeated in the presence of different, fixed concentrations of the inhibitor.
-
The initial velocity of the reaction is measured for each condition.
-
-
Data Interpretation: The results are often visualized using a Lineweaver-Burk plot (a double-reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the resulting lines in the presence and absence of the inhibitor reveals the type of inhibition (e.g., competitive, non-competitive).[13]
Visualization of Enzyme Inhibition Models
Caption: A comparison of competitive and non-competitive enzyme inhibition.
Modulation of Gene Expression
Tanshinones, in particular, have been shown to exert their effects by altering the expression of a multitude of genes involved in various cellular processes.
Global Gene Expression Profiling
Modern transcriptomic techniques, such as RNA sequencing (RNA-seq), are powerful tools for elucidating the effects of a compound on the entire set of expressed genes in a cell or tissue. Such studies have been instrumental in identifying the genes and pathways that are modulated by tanshinones.[14]
Genes and Pathways Influenced by Tanshinones
-
Biosynthesis and Metabolism: Transcriptomic analysis of Salvia miltiorrhiza has led to the identification of genes, including cytochrome P450s (CYPs) and various transcription factors, that are involved in the biosynthesis of tanshinones themselves.[14]
-
Oncogenic Signaling Pathways: In the context of cancer, tanshinone IIA has been found to modulate critical signaling pathways such as the PI3K/Akt and JAK/STAT pathways.[15] It also influences the expression of genes that regulate apoptosis, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[6]
Quantitative Data on Gene Expression Changes
| Compound | Experimental Model | Gene Name | Type of Regulation | Reference(s) |
| Tanshinone IIA | Diabetic retinopathy rat model | Bcl-2 | Upregulated | [6] |
| Tanshinone IIA | Diabetic retinopathy rat model | Bax | Downregulated | [6] |
| Tanshinone IIA | Diabetic retinopathy rat model | VEGFA | Downregulated | [6] |
Key Experimental Protocols
Differential Gene Expression Analysis Workflow:
-
Objective: To identify genes whose expression levels are significantly altered upon treatment with a test compound.
-
Methodology:
-
RNA Isolation: Total RNA is extracted from both control and compound-treated biological samples.
-
Library Preparation and Sequencing: The extracted RNA is processed to generate cDNA libraries, which are then sequenced using a high-throughput sequencing platform (RNA-seq).
-
Bioinformatic Analysis: The resulting sequence data is subjected to a series of computational analyses, including mapping the reads to a reference genome and quantifying the expression level of each gene. Statistical tools like DESeq2 are used to identify differentially expressed genes (DEGs).[16][17]
-
-
Experimental Validation: The changes in expression of selected DEGs are typically validated using an independent method, most commonly quantitative real-time PCR (qRT-PCR).[6]
Visualization of a Gene Expression Analysis Workflow
Caption: A standard workflow for differential gene expression analysis.
Conclusion and Future Directions
Preliminary investigations into the mechanisms of action of tannins and tanshinones have revealed them to be pleiotropic agents that influence a multitude of cellular processes. Their capacity to concurrently modulate inflammatory and oxidative stress pathways, inhibit key enzymes, and alter gene expression profiles underscores their significant therapeutic potential for a wide range of complex diseases, including chronic inflammatory conditions, cancer, and neurodegenerative disorders.
To advance the therapeutic development of these promising natural products, future research should be directed towards several key areas. The use of advanced techniques, such as receptor-binding assays and affinity-based chemical proteomics, is crucial for the precise identification of their direct molecular targets. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties is essential for optimizing their delivery and efficacy. Ultimately, rigorous and well-controlled clinical trials will be necessary to validate these preclinical findings and establish the therapeutic value of tannins and tanshinones in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolyzable Tannins in the Management of Th1, Th2 and Th17 Inflammatory-Related Diseases [mdpi.com]
- 6. Study on the Antioxidant Effect of Tanshinone IIA on Diabetic Retinopathy and Its Mechanism Based on Integrated Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. DNA topoisomerases as targets for the anticancer drug TAS-103: primary cellular target and DNA cleavage enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza [pubmed.ncbi.nlm.nih.gov]
- 15. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
In Silico Prediction of Tannin Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico methodologies for predicting the molecular targets of tannins, with a focus on tannic acid as a representative compound. Tannins are a class of polyphenolic secondary metabolites found in various plants, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] Understanding the molecular targets of these compounds is crucial for elucidating their mechanisms of action and for the development of novel therapeutics.
Introduction to In Silico Target Prediction
In silico target prediction encompasses a range of computational techniques used to identify and characterize the interactions between small molecules, such as natural products, and their biological targets.[4][5][6][7][8] These methods have become indispensable in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.[9][10] The primary approaches can be broadly categorized as ligand-based and structure-based methods.
-
Ligand-based methods rely on the principle that molecules with similar structures or properties often share similar biological activities. These methods utilize databases of known active compounds to predict targets for a new molecule.
-
Structure-based methods require the three-dimensional structure of the potential target protein. Molecular docking is a key technique in this category, simulating the binding of a ligand to a protein's active site.
Network pharmacology is an increasingly popular approach that integrates information on drug-target interactions, protein-protein interactions, and disease pathways to provide a holistic view of a compound's mechanism of action.[10][11]
Known Molecular Targets of Tannic Acid
Tannic acid has been shown to interact with a variety of molecular targets, contributing to its wide range of pharmacological effects. The following table summarizes some of the key experimentally validated and computationally predicted targets.
| Target Class | Specific Target | Therapeutic Area | Reference |
| Enzyme | Beta-secretase (BACE1) | Alzheimer's Disease | [2][12] |
| Cyclooxygenase-1 (COX-1) | Inflammation | [6][7][8] | |
| 5-Lipoxygenase (5-LOX) | Inflammation | [6][7][8] | |
| 17β-hydroxysteroid dehydrogenase 3 | Cancer | [6][7] | |
| Aldo-keto reductase 1C3 | Cancer | [6][7] | |
| Transcription Factor | Nuclear factor kappa B (NF-κB) | Cancer, Inflammation | [1] |
| Kinase | Phosphoinositide 3-kinase (PI3K) | Cancer | [1] |
| Protein kinase B (AKT) | Cancer | [1] | |
| Mitogen-activated protein kinases (MAPKs) | Cancer, Inflammation | [13] | |
| Other | Tau protein | Alzheimer's Disease | [2][12] |
Experimental Protocols for In Silico Target Prediction
This section outlines detailed methodologies for key in silico experiments aimed at identifying the targets of tannins.
Ligand-Based Target Prediction
Objective: To predict potential targets for a tannin based on its similarity to compounds with known biological activities.
Methodology: Pharmacophore Modeling and Virtual Screening
-
Compound Preparation:
-
Obtain the 2D or 3D structure of the tannin of interest (e.g., tannic acid) from a chemical database like PubChem.
-
Generate a set of low-energy 3D conformers for the tannin using computational chemistry software (e.g., MOE, Schrödinger).
-
-
Pharmacophore Model Generation:
-
Utilize a pharmacophore generation tool (e.g., PharmaGist, LigandScout).
-
Define the key chemical features of the tannin, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Generate a 3D pharmacophore model that represents the spatial arrangement of these features.
-
-
Virtual Screening:
-
Select a database of known drugs and their targets (e.g., DrugBank, ChEMBL).
-
Screen the database against the generated pharmacophore model to identify compounds that match the pharmacophoric features.
-
The targets of the hit compounds are then considered potential targets for the tannin.
-
Methodology: Similarity Ensemble Approach (SEA)
-
Input:
-
Submit the SMILES (Simplified Molecular Input Line Entry System) string of the tannin to a web-based SEA server (e.g., SwissTargetPrediction).
-
-
Mechanism:
-
The server compares the 2D chemical structure of the input molecule to a large database of ligands with known protein targets.
-
The comparison is based on molecular fingerprints, which are binary strings that encode the presence or absence of specific chemical features.
-
The server calculates a similarity score (e.g., Tanimoto coefficient) between the input molecule and the database ligands.
-
-
Output:
-
The output is a ranked list of potential protein targets, with higher ranks indicating a greater likelihood of interaction.
-
Structure-Based Target Prediction
Objective: To predict the binding affinity and mode of interaction of a tannin with a specific protein target.
Methodology: Molecular Docking
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools or Chimera.
-
Identify the binding site or active site of the protein.
-
-
Ligand Preparation:
-
Prepare the 3D structure of the tannin as described in the pharmacophore modeling protocol.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, Glide).
-
Define a search space (grid box) that encompasses the binding site of the target protein.
-
The program will systematically explore different conformations and orientations of the ligand within the binding site.
-
A scoring function is used to estimate the binding affinity for each pose.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.
-
Network Pharmacology
Objective: To identify potential targets and pathways modulated by a tannin in the context of a specific disease.
Methodology: Network Construction and Analysis
-
Target Identification:
-
Compile a list of potential tannin targets from ligand-based and structure-based predictions, as well as from literature mining.
-
Obtain a list of disease-associated genes from databases like OMIM or GeneCards.
-
-
Network Construction:
-
Use a protein-protein interaction (PPI) database (e.g., STRING, BioGRID) to construct a network of interactions between the tannin targets and the disease-associated genes.
-
Visualize the network using software like Cytoscape.
-
-
Network Analysis:
-
Identify "hub" nodes in the network, which are highly connected proteins that may play a critical role in the disease process. These hub proteins are strong candidates for being key targets of the tannin.
-
Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) to identify the biological pathways that are significantly enriched with the tannin's targets. This provides insight into the potential mechanisms of action.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the in silico prediction of tannin targets.
Caption: A generalized workflow for in silico target prediction of tannins.
Caption: The PI3K/AKT signaling pathway, a known target of tannic acid.
Conclusion
The in silico approaches outlined in this guide provide a powerful framework for the identification and characterization of the molecular targets of tannins. By combining ligand-based, structure-based, and network pharmacology methods, researchers can gain significant insights into the mechanisms of action of these versatile natural products. The predicted targets can then be prioritized for experimental validation, accelerating the drug discovery and development process. It is important to note that while computational predictions are highly valuable, they should always be complemented with in vitro and in vivo studies to confirm the biological activity and therapeutic potential of the compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. Biological activities associated with tannins and flavonoids present in Hymenaea stigonocarpa and Hymenaea courbaril: A systematic review | Research, Society and Development [rsdjournal.org]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction[v1] | Preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Targets of Tannic Acid in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
A Comprehensive Technical Guide to the Solubility of Tannic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of tannic acid, a representative hydrolyzable tannin, in a range of common organic solvents. Understanding the solubility characteristics of this complex polyphenol is critical for its extraction, purification, formulation, and application in various fields, including pharmaceuticals, food science, and materials engineering. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and illustrates a relevant biological signaling pathway influenced by tannic acid.
Executive Summary
Tannic acid, a high molecular weight polyphenol, exhibits a distinct solubility profile primarily governed by the polarity of the solvent. Its numerous phenolic hydroxyl groups allow for extensive hydrogen bonding, rendering it highly soluble in polar solvents. Conversely, its large, complex structure limits its solubility in non-polar organic solvents. This guide presents a compilation of solubility data in various organic solvents, provides a standardized methodology for solubility determination, and contextualizes the importance of this information through a relevant signaling pathway diagram.
Solubility of Tannic Acid in Organic Solvents
The solubility of tannic acid is a critical parameter for its handling and application. Generally, it is soluble in polar organic solvents and insoluble in non-polar organic solvents.[1][2][3][4][5][6] The following tables summarize the available quantitative and qualitative solubility data for tannic acid in a variety of organic solvents.
Quantitative Solubility Data
The following table presents quantitative solubility data for tannic acid in select organic solvents. It is important to note that the exact solubility can vary depending on the specific source and purity of the tannic acid, as well as the temperature and pH of the solution.[2]
| Solvent | Chemical Class | Solubility (g/L) | Temperature (°C) | Reference(s) |
| Ethanol | Alcohol | 100 | Not Specified | [1][7] |
| Acetone | Ketone | 1 | Not Specified | [1][7] |
| Glycerol | Alcohol | 1 | Not Specified | [1][7] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~10,000 (10 mg/ml) | Not Specified | [8] |
| Dimethylformamide | Amide | ~10,000 (10 mg/ml) | Not Specified | [8] |
| Water | - | 250 | 20 | [3][4][9] |
Qualitative Solubility Data
This table provides a qualitative overview of tannic acid's solubility in a broader range of organic solvents.
| Solvent | Chemical Class | Solubility | Reference(s) |
| Methanol | Alcohol | Soluble | [10][11] |
| Ethyl Acetate | Ester | Soluble | [10][11] |
| Diethyl Ether | Ether | Insoluble | [1][2][3][4][10][12] |
| Chloroform | Halogenated Hydrocarbon | Insoluble | [1][2][3][4][10][12] |
| Benzene | Aromatic Hydrocarbon | Insoluble | [1][2][3][4][10][12] |
| Petroleum Ether | Hydrocarbon Mixture | Insoluble | [1][4][10] |
| Carbon Disulfide | - | Insoluble | [1][3][4][10] |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Insoluble | [1][3][4] |
Experimental Protocol for Solubility Determination
A precise and reproducible method for determining the solubility of tannic acid is essential for research and development. The following protocol outlines a standard procedure using the isothermal shake-flask method followed by quantification using UV-Vis spectrophotometry.
Materials and Equipment
-
Tannic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of tannic acid to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial). The amount of tannic acid should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Place the sealed containers in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the samples to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to withdraw the liquid from the upper portion of the solution.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended particles.
-
-
Quantification of Dissolved Tannic Acid:
-
Prepare a series of standard solutions of tannic acid of known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax) for tannic acid (typically around 278 nm) using a UV-Vis spectrophotometer.[8]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of tannic acid in the sample solution by interpolating its absorbance on the calibration curve.
-
-
Calculation of Solubility:
-
The solubility is expressed as the concentration of tannic acid in the saturated solution (e.g., in g/L or mg/mL).
-
Experimental Workflow Diagram
Biological Context: Tannic Acid and Cellular Signaling
The biological activities of tannic acid are of significant interest in drug development. Its ability to modulate cellular signaling pathways is a key aspect of its therapeutic potential. For instance, tannic acid has been shown to inhibit the proliferation of certain cancer cells.[8] The following diagram illustrates a simplified representation of a signaling pathway that can be influenced by tannic acid.
This diagram depicts the MAPK/ERK signaling cascade, a crucial pathway in regulating cell growth and proliferation. Tannic acid can exert its anti-proliferative effects by inhibiting key components of this pathway, such as the Raf kinase. This inhibition prevents the downstream signaling events that lead to the activation of transcription factors responsible for cell proliferation.
Conclusion
This technical guide has provided a detailed overview of the solubility of tannic acid in various organic solvents, presenting both quantitative and qualitative data in a structured format. A comprehensive experimental protocol for solubility determination has been outlined to ensure accurate and reproducible results. Furthermore, the biological relevance of tannic acid has been highlighted through the illustration of its inhibitory effect on a key cellular signaling pathway. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and other related disciplines, facilitating the effective use of tannic acid in their work.
References
- 1. Tannic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. TANNIC ACID - Ataman Kimya [atamanchemicals.com]
- 4. Tannic Acid: Types, Structure, Properties, Uses | Turito [turito.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. TANNIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Tannic acid, 95% | Fisher Scientific [fishersci.ca]
- 10. Tannic acid | 1401-55-4 [chemicalbook.com]
- 11. Tannic acid CAS#: 1401-55-4 [m.chemicalbook.com]
- 12. Tannic Acid | C76H52O46 | CID 16129778 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Characteristics of Purified Tannins and Tanshinone IIA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characteristics of purified tannins and a prominent related compound, Tanshinone IIA. Due to the initial ambiguity of "Tannagine," this guide addresses the broader class of tannins and provides a specific, detailed analysis of Tanshinone IIA, a well-researched abietane-type diterpene quinone pigment. This document is intended to serve as a valuable resource for researchers engaged in the isolation, identification, and characterization of these compounds for various applications, including drug development.
Data Presentation: Spectral Characteristics
The following tables summarize the key spectral data for tannins and Tanshinone IIA, facilitating easy comparison and reference.
Table 1: UV-Visible Spectroscopy Data
| Compound/Class | Solvent | λmax (nm) | Reference |
| Tannins (General) | |||
| Hydrolysable Tannins | Water | ~215, ~275 | [1] |
| Condensed Tannins | Water/Ethanol (B145695) | ~280 | [2] |
| Tanshinone IIA | Methanol | 222, 266, 352, 448 | [3] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound/Class | Functional Group | Characteristic Peak (cm⁻¹) | Reference |
| Tannins (General) | |||
| O-H stretch (phenolic) | 3600-3200 (broad) | [4][5] | |
| C=C stretch (aromatic) | 1620-1580, 1500-1400 | [4] | |
| C-O stretch | 1300-1000 | [6] | |
| Hydrolysable Tannins | C=O stretch (ester) | 1730-1705 | [6] |
| Tanshinone IIA | |||
| C=O (quinone) | ~1660, ~1620 | [3] | |
| C=C (aromatic/alkene) | ~1600, ~1540 | [3] | |
| C-H stretch | ~2930 | [3] |
Table 3: ¹H and ¹³C NMR Spectroscopy Data for Tanshinone IIA
Solvent: CDCl₃
| Tanshinone IIA | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Position | |||
| 1 | 7.62 (d, J=8.0 Hz) | 127.8 | [3] |
| 2 | 6.88 (d, J=8.0 Hz) | 117.5 | [3] |
| 3 | - | 143.5 | [3] |
| 4 | - | 37.8 | [3] |
| 5 | 3.28 (m) | 35.1 | [3] |
| 6 | 1.75 (m), 2.05 (m) | 19.3 | [3] |
| 7 | 2.70 (m) | 30.5 | [3] |
| 8 | - | 134.2 | [3] |
| 9 | - | 146.1 | [3] |
| 10 | - | 37.8 | [3] |
| 11 | - | 183.5 | [3] |
| 12 | - | 163.7 | [3] |
| 15 | 7.58 (s) | 124.2 | [3] |
| 16 | 2.35 (s) | 20.8 | [3] |
| 17 | 1.30 (s) | 33.5 | [3] |
| 18 | 1.28 (s) | 21.7 | [3] |
| 19 | - | 135.4 | [3] |
| 20 | - | - |
Note: NMR data for tannins are highly variable due to their polymeric and heterogeneous nature and are often analyzed using techniques like ³¹P NMR after derivatization for quantification of different hydroxyl groups.[7][8][9]
Table 4: Mass Spectrometry (MS) Data
| Compound/Class | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Tannins (General) | ESI | Variable | Dependent on structure | [10][11] |
| Tanshinone IIA | ESI+ | 295.1 | 277, 267, 249, 221 | [12][13][14] |
Experimental Protocols
This section details the methodologies for the purification and spectral analysis of tannins and Tanshinone IIA.
Purification Protocols
This protocol provides a general procedure for the extraction and fractionation of tannins.
-
Sample Preparation : Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.[15]
-
Extraction :
-
Macerate the powdered plant material in an aqueous organic solvent (e.g., 70% acetone (B3395972) or 50% methanol) at a 1:10 solid-to-solvent ratio.[15]
-
Stir the mixture for 24 hours at room temperature.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the organic solvent.
-
-
Fractionation using Sephadex LH-20 Column Chromatography :[16]
-
Pack a column with Sephadex LH-20 resin and equilibrate with the initial mobile phase (e.g., ethanol).
-
Load the concentrated aqueous extract onto the column.
-
Elute with a stepwise gradient of increasing concentrations of acetone in water (e.g., starting with ethanol and moving to 50% aqueous acetone) to separate different phenolic fractions.[16]
-
Collect the fractions and monitor the composition using thin-layer chromatography (TLC) or UV-Vis spectroscopy.
-
Combine the tannin-rich fractions and evaporate the solvent to yield the purified tannin extract.
-
This protocol outlines a common method for the isolation of Tanshinone IIA.
-
Extraction :
-
Extract the dried and powdered roots of Salvia miltiorrhiza with 95% ethanol by reflux for 2 hours.[17]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Macroporous Resin Column Chromatography :[18]
-
Dissolve the crude extract in a small volume of ethanol and adsorb it onto a macroporous resin (e.g., D101).
-
Wash the column with water to remove water-soluble impurities.
-
Elute the tanshinones with a stepwise gradient of ethanol in water (e.g., 45% and then 90% ethanol).[18] The 90% ethanol fraction will be enriched with tanshinones.
-
-
High-Speed Counter-Current Chromatography (HSCCC) :[19][20][21]
-
Further purify the tanshinone-rich fraction using HSCCC.
-
A common two-phase solvent system is hexane-ethyl acetate-ethanol-water (e.g., 8:2:7:3, v/v/v/v).[19]
-
The separation is performed according to the instrument's operating manual to yield highly purified Tanshinone IIA.
-
-
Purity Analysis : The purity of the isolated Tanshinone IIA can be confirmed by High-Performance Liquid Chromatography (HPLC).[20]
Spectral Analysis Protocols
-
Sample Preparation : Prepare a dilute solution of the purified compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water).
-
Analysis : Record the absorption spectrum over a wavelength range of 200-600 nm using a double-beam UV-Vis spectrophotometer. Use the solvent as a blank.
-
Sample Preparation : Prepare the sample as a KBr pellet. Mix a small amount of the dried sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Analysis : Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Sample Preparation : Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Analysis : Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis of tannins, derivatization with a phosphorus reagent followed by ³¹P NMR is often employed.[9]
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) compatible with the ionization source.
-
Analysis : Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source. Acquire the full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns for structural elucidation.
Signaling Pathways and Experimental Workflows
This section provides visualizations of key signaling pathways modulated by Tanshinone IIA and a general workflow for its purification.
Signaling Pathways of Tanshinone IIA
Tanshinone IIA has been shown to exert its biological effects, particularly in cancer and cardiovascular diseases, by modulating multiple signaling pathways.[22][23][24][25][26][27]
Caption: Anticancer signaling pathways modulated by Tanshinone IIA.
Caption: Cardioprotective signaling pathways of Tanshinone IIA.
Experimental Workflow
The following diagram illustrates a typical workflow for the purification and analysis of Tanshinone IIA.
Caption: Workflow for Tanshinone IIA purification and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. rjpbcs.com [rjpbcs.com]
- 3. researchgate.net [researchgate.net]
- 4. Study by infrared spectroscopy and thermogravimetric analysis of Tannins and Tannic acid [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. scielo.org.mx [scielo.org.mx]
- 7. pubs.acs.org [pubs.acs.org]
- 8. art.torvergata.it [art.torvergata.it]
- 9. Quantitative 31P NMR Analysis of Lignins and Tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Applications in Tannin Analytics: From Qualitative and Quantitative Analyses to Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iaea.org [iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. peerj.com [peerj.com]
- 18. researchgate.net [researchgate.net]
- 19. Direct purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography without presaturation of the two-phase solvent mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extraction and preparative purification of tanshinones from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An overview of the anti-cancer actions of Tanshinones, derived from Salvia miltiorrhiza (Danshen) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Anticancer Properties of Tanshinones and the Pharmacological Effects of Their Active Ingredients [frontiersin.org]
- 24. Tanshinone IIA targeting cell signaling pathways: a plausible paradigm for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 26. Harnessing the therapeutic value of Tanshinone IIA: a breakthrough therapy in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Signaling pathways behind the biological effects of tanshinone IIA for the prevention of cancer and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of Tannins
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the thermal stability and degradation pathways of tannins, compounds of significant interest in various scientific and industrial fields, including pharmaceuticals. The information presented is collated from various analytical studies employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Introduction to Tannin Thermal Stability
Tannins are a class of astringent, polyphenolic biomolecules that bind to and precipitate proteins and various other organic compounds. Their thermal stability is a critical parameter, influencing their processing, storage, and application. Generally, the thermal stability of tannins is influenced by their source, chemical structure (hydrolysable vs. condensed tannins), and the presence of other substances.
Thermal decomposition of tannins is a complex process involving dehydration, dehydroxylation, and the breakdown of their polymeric structure.[1] The formation of metal-tannate complexes can enhance thermal stability compared to pure tannic acid.[1]
Thermal Analysis of Tannins
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to investigate the thermal properties of tannins. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and residual mass.[2][3] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization.[4][5]
Studies on aningre tannin resins have shown that they begin to decompose at temperatures between 135°C and 145°C.[6][7] The initial weight loss observed in TGA of tannins, typically between 25°C and 210°C, is attributed to the loss of absorbed water (dehydration).[1] This is followed by more significant degradation at higher temperatures. For instance, the second decomposition stage for tannic acid occurs between approximately 210°C and 330°C, corresponding to dehydroxylation.[1] Above 330°C, oxidative degradation of the organic structure occurs.[1]
Data Presentation: Thermal Stability Parameters
The following tables summarize key quantitative data related to the thermal stability of tannins and their derivatives.
Table 1: Thermal Stability Parameters of Tannic Acid and Metal Tannates [1]
| Compound | Decomposition Stage 1 | Decomposition Stage 2 | Decomposition Stage 3 | Residual Mass |
| Tannic Acid | ~25-210 °C (Dehydration, ~10.4% mass loss) | ~210-330 °C (Dehydroxylation, ~23.5% mass loss) | >330 °C (Oxidative degradation) | Not specified |
| Iron(III) Tannate | Stable up to ~157 °C with minor mass loss due to water | Further decomposition data not specified | Further decomposition data not specified | >95% below 157 °C |
| Copper(II) Tannate | ~25-220 °C (Dehydration, ~9.8% mass loss) | ~220-420 °C (Decomposition of organic matter) | >420 °C (Further degradation) | Not specified |
Table 2: Thermal Decomposition of Aningre Tannin Resins [6][7]
| Formulation Hardener | Onset of Decomposition | Peak Decomposition | Solid Residue at End of Analysis |
| Paraformaldehyde powder | 135 °C | ~255 °C | ~24% |
| Hexamethylenetetramine | 145 °C | Not specified | ~40% |
| Aqueous glyoxal | 140 °C | Not specified | ~39% |
Experimental Protocols
A comprehensive understanding of the thermal stability of tannins requires robust experimental protocols. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[8][9]
4.1 Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the tannin sample.[2]
-
Instrumentation: A thermogravimetric analyzer capable of controlled heating in a specific atmosphere.[10]
-
Method:
-
A small, accurately weighed sample of the tannin is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1]
-
The mass of the sample is continuously monitored as a function of temperature.[10]
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and percentage mass loss at each stage.[1]
-
4.2 Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions.[4][11]
-
Instrumentation: A differential scanning calorimeter.[5]
-
Method:
-
A small, accurately weighed sample is sealed in a DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated or cooled at a controlled rate.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.[5]
-
The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks corresponding to thermal events.
-
Degradation Pathways and Products
The thermal degradation of tannins proceeds through complex pathways, leading to the formation of various smaller molecules. The specific products depend on the type of tannin and the degradation conditions. For instance, condensed tannins are known to yield resorcinol (B1680541) upon pyrolysis.[12] The degradation of hydrolysable tannins often involves the cleavage of ester bonds.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial for elucidating these pathways and identifying the resulting degradation products.[8][9][13] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are then used to separate and identify the degradants.[14]
Visualizations
Experimental Workflow for Thermal Stability Assessment
Caption: A typical experimental workflow for assessing the thermal stability of tannins.
Hypothetical Thermal Degradation Pathway of a Hydrolysable Tannin
Caption: A simplified, hypothetical pathway for the thermal degradation of a hydrolysable tannin.
References
- 1. benchchem.com [benchchem.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. View of Thermogravimetric analysis of anningre tannin resin [revistas.ubiobio.cl]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. real.mtak.hu [real.mtak.hu]
- 13. pharmtech.com [pharmtech.com]
- 14. Characterization of decomposition products of maytansine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Yield Extraction of Tannins from Plant Material: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Initial Note: The term "Tannagine" is not commonly found in scientific literature. It is presumed to be a likely misspelling of "tannin" or refers to a specific, less-documented tannin. This document, therefore, focuses on high-yield extraction methods for tannins in general, a diverse group of polyphenolic compounds abundant in the plant kingdom.
Introduction
Tannins are secondary metabolites found in a wide variety of plant tissues, including bark, leaves, fruits, and roots. They are characterized by their ability to precipitate proteins, a property that has led to their traditional use in leather tanning. In recent years, tannins have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, antimicrobial, and potential anticancer properties. The efficient extraction of tannins from plant biomass is a critical first step for their study and utilization. This document provides detailed protocols for high-yield extraction of tannins using both conventional and modern techniques, along with a comparative summary of their efficiencies.
Data Presentation: Comparative Analysis of Tannin Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and preserving the bioactivity of tannins. The efficiency of extraction is influenced by several factors, including the plant matrix, solvent system, temperature, and extraction time. Below is a summary of quantitative data from various studies comparing different extraction techniques.
| Plant Material | Extraction Method | Solvent | Key Parameters | Tannin Yield | Reference |
| Acacia mearnsii (Black Wattle) Bark | Maceration | 80% Methanol | Room temperature, 24h | - | [1] |
| Acacia mearnsii (Black Wattle) Bark | Microwave-Assisted Extraction (MAE) | Water | - | Higher than maceration | [1] |
| Acer truncatum Seed Shell | Ultrasound-Assisted Extraction (UAE) | 60% Ethanol (B145695) | 160 W, 80°C, 60 min | 32.04% (w/w) | [2][3] |
| Swietenia mahagony Leaves | Maceration | 75% Water + 25% Methanol | - | 22.0% (% DM) | [4] |
| Swietenia mahagony Leaves | Maceration | 75% Water + 25% Acetone (B3395972) | - | 26.7% (% DM) | [4] |
| Galium tunetanum | Maceration | 30% Ethanol | 60°C, 2h | 10.5% of extract | [5] |
| Galium tunetanum | Maceration | Acetone | 24h | 3% of extract (higher tannin concentration) | [5] |
| Syzygium cumini Leaves | Microwave-Assisted Extraction (MAE) | 38% Ethanol | 300 W, 8 min, 1:34 g/mL solid/solvent ratio | 79.68 mg TAE/g extract | [6][7] |
| Myrobalan Nuts | Ultrasound-Assisted Extraction (UAE) | Water | - | 3.3-fold increase vs. static control | [8] |
| Bayberry Barks | Ultrasound-Assisted Extraction (UAE) | 71.3% Solvent | 48.75°C, 39.1 min, 1:57.2 g/mL ratio | 17.55% | [9] |
| Taurus Cedar Bark | Microwave-Assisted Extraction (MAE) | 21.9% Ethanol | 71.46°C, 79.2 min, 26.4:1 liquid-solid ratio | 20.68% | [10] |
| Grape Skin | Maceration | 50-70% Acetone | - | More effective than ethanol mixtures | [11] |
| Propolis | Maceration | 70% Ethanol | 24h, room temperature | - | [12] |
| Propolis | Microwave-Assisted Extraction (MAE) | 70% Ethanol | 1 min, 140 W | Lower yield than UAE | [12] |
| Propolis | Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 15 min, 20 kHz | Higher yield than MAE and maceration | [12] |
TAE: Tannic Acid Equivalents; DM: Dry Matter
Experimental Protocols
Conventional Method: Maceration
Maceration is a simple and widely used technique for tannin extraction. It involves soaking the plant material in a solvent for an extended period to allow the tannins to dissolve.
Protocol:
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a suitable container (e.g., a 250 mL Erlenmeyer flask).
-
Add 100 mL of the chosen solvent (e.g., 70% acetone or 80% ethanol) to the flask.[13]
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 24-48 hours at room temperature with continuous agitation.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of tannins.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the organic solvent.
-
-
Drying:
-
The resulting aqueous extract can be freeze-dried or dried in a vacuum oven to obtain a crude tannin powder.
-
Modern Method: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to a more efficient extraction in a shorter time.
Protocol:
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 5 g of the powdered material into a beaker.
-
Add the appropriate volume of solvent based on the desired solid-to-liquid ratio (e.g., 1:25 g/mL, which would be 125 mL of solvent). A common solvent system is 60% ethanol.[2][3]
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a specified duration and power (e.g., 30-60 minutes at 160-250 W).[2][13] The temperature of the ultrasonic bath should be controlled (e.g., 50-80°C).[2]
-
-
Post-Extraction Processing:
-
Follow the filtration, concentration, and drying steps as outlined in the maceration protocol.
-
Modern Method: Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates pressure that ruptures the cell walls, releasing the tannins into the solvent. MAE is known for its high efficiency and significantly reduced extraction times.
Protocol:
-
Preparation of Plant Material:
-
Prepare the dried and powdered plant material as described in the maceration protocol.
-
-
Extraction:
-
Place 1 g of the powdered sample in a microwave extraction vessel.
-
Add the solvent (e.g., 35 mL of 38% ethanol for a 1:35 solid-to-solvent ratio).[6][7]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 300-500 W), temperature (e.g., 30-60°C), and time (e.g., 8-15 minutes).[6][7]
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Centrifuge the extract to separate the supernatant from the solid residue.
-
Collect the supernatant and proceed with the concentration and drying steps as described in the maceration protocol.
-
Purification of Crude Tannin Extract
Crude tannin extracts often contain impurities such as sugars, pigments, and other phenolics. Purification is necessary to obtain a high-purity tannin fraction.
Protocol:
-
Solvent Partitioning:
-
Dissolve the crude tannin extract in water.
-
Perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll.
-
Subsequently, extract the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate, to isolate the tannin-rich fraction.
-
-
Column Chromatography:
-
For higher purity, column chromatography using a stationary phase like Sephadex LH-20 is effective.[14]
-
Dissolve the partially purified extract in a suitable solvent (e.g., ethanol).
-
Load the solution onto the Sephadex LH-20 column.
-
Elute with ethanol to remove low molecular weight phenolics.[14]
-
Subsequently, elute the tannin fraction with aqueous acetone (e.g., 50% acetone).[14]
-
Collect the tannin-containing fractions and remove the solvent under reduced pressure.
-
Mandatory Visualizations
General Workflow for Tannin Extraction and Purification
Caption: General workflow for the extraction and purification of tannins from plant material.
Conclusion
The choice of extraction method for tannins depends on the specific research or development goals, considering factors such as yield, purity, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction time compared to conventional methods. The protocols provided herein serve as a comprehensive guide for researchers to effectively isolate tannins from various plant sources for further investigation and application.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ejournal.undip.ac.id [ejournal.undip.ac.id]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. scielo.br [scielo.br]
- 7. Optimized microwave-assisted extraction of polyphenols and tannins from Syzygium cumini (L.) Skeels leaves through an experimental design coupled to a desirability approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.uc.edu [journals.uc.edu]
- 9. Ultrasound-assisted extraction of bayberry tannin and optimization using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Application Notes and Protocols for Alkaloid Quantification using High-Performance Liquid Chromatography (HPLC)
A Methodological Template for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following High-Performance Liquid Chromatography (HPLC) protocol is provided as a detailed template for the quantification of alkaloids. Initial searches for a specific compound named "Tannagine" did not yield established analytical protocols. Therefore, this document utilizes a well-researched method for the analysis of Mitragynine, a prominent alkaloid, as an illustrative example. Researchers intending to quantify a different target analyte, such as "this compound," must adapt and validate the methodology for their specific compound of interest to ensure accurate and reliable results.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products. This application note provides a comprehensive protocol for the quantification of alkaloids, using Mitragynine as a case study. The method described herein is designed to be a robust starting point for researchers developing and validating analytical procedures for similar compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for an HPLC method validated for the quantification of Mitragynine. These values serve as a benchmark for method performance.
| Parameter | Value |
| Linearity (Concentration Range) | 6.25 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.0021 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.0662 µg/mL[1] |
| Retention Time | Approximately 3.23 minutes[2] |
| Accuracy (% Recovery) | 93.6% - 98.9%[3] |
| Precision (Repeatability RSDr) | 0.51% - 0.95%[3] |
Experimental Protocol
This section details the step-by-step methodology for the HPLC quantification of an alkaloid, based on established protocols for Mitragynine.
Materials and Reagents
-
Reference Standard (e.g., Mitragynine)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial, AR Grade)[2]
-
Sample containing the target alkaloid
-
0.2 µm or 0.45 µm Syringe Filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
-
Mobile Phase: Methanol: Water: Acetic Acid (95:4:1, v/v/v)[2]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 35°C[2]
-
Injection Volume: 10 µL
-
Run Time: Approximately 7 minutes[2]
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. For example, prepare concentrations ranging from 6.25 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase[2].
Preparation of Sample Solutions
-
Accurately weigh a portion of the sample material (e.g., plant extract, formulated product).
-
Extract the alkaloid using a suitable solvent, such as methanol. This may involve techniques like sonication or maceration to ensure complete extraction.
-
Dilute the extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.2 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate, starting from the lowest concentration to the highest.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of the alkaloid in the samples by interpolating their peak areas from the calibration curve.
Method Validation
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components[5].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte[6].
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[7].
-
Accuracy: The closeness of the test results obtained by the method to the true value[6].
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample[7]. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[6].
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[6].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[6].
Visualized Experimental Workflow
Caption: HPLC quantification workflow from sample preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 165.194.131.91 [165.194.131.91]
- 3. Determination of Alkaloids in Mitragyna speciosa (Kratom) Raw Materials and Dietary Supplements by HPLC-UV: Single-Laboratory Validation, First Action 2017.14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: LC-MS/MS Method for Tannagine Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tannagine is a naturally occurring alkaloid with a range of described pharmacological activities.[1] The study of the metabolic fate of compounds like this compound is a critical component of drug discovery and development, providing insights into potential toxicity, pharmacological activity of metabolites, and overall disposition of the compound in vivo.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable analytical technique for the identification and characterization of drug metabolites due to its high sensitivity, selectivity, and speed.[3] This document outlines a general, representative protocol for the in vitro identification of this compound metabolites using LC-MS/MS, a common approach for investigating the metabolism of novel chemical entities.[2]
Principle
The core of this methodology involves incubating this compound with a metabolically active system, such as liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). After incubation, the sample mixture is analyzed by LC-MS/MS. The liquid chromatography (LC) system separates the parent compound (this compound) from its newly formed metabolites based on their physicochemical properties. The tandem mass spectrometer (MS/MS) then detects and fragments the ions. Metabolites are identified by searching for predicted mass shifts from the parent drug corresponding to common metabolic biotransformations (e.g., +16 Da for oxidation) and by comparing the fragmentation pattern of a suspected metabolite to that of the parent drug.[3][4]
Experimental Workflow and Protocols
The overall process, from incubation to data analysis, is depicted in the workflow diagram below.
Caption: Experimental workflow for this compound metabolite identification.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. In Vitro Incubation with Liver Microsomes
-
Objective: To generate metabolites of this compound using a subcellular fraction rich in metabolic enzymes.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)[2]
-
NADPH regenerating system (or NADPH stock solution)
-
Incubator or water bath set to 37°C
-
-
Procedure:
-
Prepare two sets of microcentrifuge tubes: "Test" and "Control".
-
To each tube, add phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).
-
Add the NADPH regenerating system to the "Test" tubes only. Add an equivalent volume of buffer to the "Control" tubes.
-
Pre-incubate all tubes for 5-10 minutes at 37°C to bring them to temperature.
-
Initiate the metabolic reaction by adding this compound to all tubes to a final concentration (e.g., 1-10 µM).
-
Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.
-
2. Sample Preparation (Protein Precipitation)
-
Objective: To stop the enzymatic reaction and remove proteins that interfere with LC-MS/MS analysis.
-
Procedure:
-
Quench the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) (or methanol) containing an internal standard (if used).[2]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly, then transfer the supernatant to LC vials for analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and detect this compound and its metabolites. The following are typical starting parameters that should be optimized.
| Parameter | Typical Setting |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10-15 min, hold, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode (typical for nitrogen-containing alkaloids)[4] |
| Scan Mode 1 | Full Scan (MS1): To detect all ionizable compounds and find potential metabolites (m/z range 100-1000). |
| Scan Mode 2 | Product Ion Scan (MS/MS): To fragment the parent this compound ion to establish its fragmentation pattern. |
| Scan Mode 3 | Data-Dependent Acquisition (DDA): Automatically triggers MS/MS scans on the most intense ions from the MS1 scan.[6] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Gas Temperature | 300 - 350°C |
| Nebulizer Pressure | 35 - 50 psi |
Data Analysis and Metabolite Identification
The identification of metabolites is a systematic process of comparing the LC-MS data from the "Test" and "Control" samples.
Caption: Logic diagram for identifying metabolites in LC-MS/MS data.
Data Presentation
Putative metabolites are identified by their retention time (RT), precursor ion mass-to-charge ratio (m/z), and the calculated mass shift from the parent drug. The table below summarizes expected Phase I and Phase II metabolites.
| Analyte | Retention Time (RT) [min] | Precursor Ion [M+H]⁺ (m/z) | Mass Shift (Δm) [Da] | Proposed Biotransformation | Major Fragment Ions (m/z) |
| This compound (Parent) | e.g., 8.5 | [Parent Mass + 1] | N/A | N/A | Fragment A, B, C |
| Metabolite 1 | e.g., 7.2 | [Parent Mass + 17] | +16 | Hydroxylation (+O) | Fragment A', B, C' |
| Metabolite 2 | e.g., 7.8 | [Parent Mass + 17] | +16 | N-Oxidation (+O) | Fragment A, B', C |
| Metabolite 3 | e.g., 9.1 | [Parent Mass - 13] | -14 | N-Demethylation (-CH₂) | Fragment D, E, F |
| Metabolite 4 | e.g., 6.5 | [Parent Mass + 177] | +176 | Glucuronidation (+C₆H₈O₆) | [Parent Mass + 1] |
Note: Data in this table is hypothetical and serves as an illustrative example.
Potential Metabolic Pathways of this compound
Alkaloids undergo a variety of Phase I (functionalization) and Phase II (conjugation) metabolic reactions.[7] Based on the typical chemical structure of alkaloids, the following metabolic pathways for this compound can be proposed.
Caption: Potential metabolic pathways for the alkaloid this compound.
This application note provides a comprehensive and detailed framework for the identification of this compound metabolites using a standard in vitro metabolism model coupled with LC-MS/MS analysis. The described workflow, protocols, and data analysis strategies offer a robust starting point for researchers to elucidate the metabolic fate of this compound and other novel alkaloid compounds. Such studies are fundamental for advancing the understanding of their pharmacology and safety profiles in preclinical development.
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpras.com [ijpras.com]
- 4. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pharmacy180.com [pharmacy180.com]
Application Notes and Protocols: Synthesis and Derivatization of Tannin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tannins are a diverse class of polyphenolic secondary metabolites found in a wide variety of plants. They are broadly categorized into two main groups: hydrolyzable tannins and condensed tannins (also known as proanthocyanidins). A third class, phlorotannins, is found in brown algae. Due to their rich chemical diversity and significant biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, tannins represent a promising scaffold for the development of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for the synthesis and derivatization of tannin analogs to facilitate their exploration in drug discovery and development.
I. Synthesis and Derivatization of Gallotannin Analogs
Gallotannins are a class of hydrolyzable tannins characterized by a central polyol core, typically glucose, esterified with multiple gallic acid units.[3] The synthesis of gallotannin analogs often involves the strategic protection and deprotection of hydroxyl groups on the polyol core, followed by esterification with galloyl chloride derivatives.
Experimental Protocol: Synthesis of O-Galloyl-D-Glucose Derivatives
This protocol is adapted from the synthesis of various O-galloyl-D-glucoses.[4]
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Tri-O-benzylgalloyl chloride
-
Palladium on carbon (Pd-C) catalyst
-
Hydrogen gas
-
Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Galloylation:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM and cool to 0°C.
-
Add tri-O-benzylgalloyl chloride and anhydrous pyridine dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Debenzylation:
-
Dissolve the galloylated product in a mixture of EtOAc and MeOH.
-
Add Pd-C catalyst.
-
Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
-
Hydrolysis of Isopropylidene Groups:
-
Dissolve the debenzylated product in a mixture of acetic acid and water.
-
Heat the solution at 80°C for several hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the solution under reduced pressure to obtain the final O-galloyl-D-glucose derivative.
-
Purify the final product by chromatography if necessary.
-
Experimental Workflow: Synthesis of Gallotannin Analogs
Caption: General workflow for the synthesis of gallotannin analogs.
II. Synthesis and Derivatization of Condensed Tannin (Proanthocyanidin) Analogs
Condensed tannins are polymers of flavan-3-ol (B1228485) units, such as (+)-catechin and (-)-epicatechin, linked primarily through C4-C8 or C4-C6 bonds. Their synthesis can be approached biomimetically through the acid-catalyzed condensation of flavan-3,4-diols with flavan-3-ols.[5]
Experimental Protocol: Biomimetic Synthesis of Biflavanoids
This protocol describes a direct biomimetic approach to form[6][7]- and[6][8]-biflavanoids.[5]
Materials:
-
Flavan-3,4-diol (e.g., (+)-mollisacacidin)
-
Flavan-3-ol (e.g., (+)-catechin)
-
Aqueous buffer solution (mildly acidic, e.g., pH 4-5)
-
Solvents for extraction and purification (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the flavan-3,4-diol and the flavan-3-ol in the mildly acidic aqueous buffer.
-
Stir the reaction mixture at ambient temperature.
-
The reaction involves the in-situ generation of a flavanyl-4-carbocation from the flavan-3,4-diol, which then reacts with the nucleophilic flavan-3-ol.
-
-
Monitoring and Work-up:
-
Monitor the formation of the biflavanoid products by TLC or HPLC.
-
Once the reaction has proceeded to a satisfactory extent, quench the reaction by neutralizing the solution.
-
Extract the products with an organic solvent like ethyl acetate.
-
-
Purification:
Experimental Workflow: Cationic Polymerization for High Molecular Mass Condensed Tannins
A method for synthesizing high molecular mass condensed tannins involves the cationic polymerization of a flavan (B184786) 3,4-carbonate.[9][10]
Caption: Workflow for high molecular mass condensed tannin synthesis.
III. Derivatization of Phlorotannin Analogs
Phlorotannins are polymers of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) found in brown algae.[11] Their derivatization can enhance their biological activities.
Signaling Pathways Modulated by Phlorotannin Derivatives
Phlorotannins and their derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[6][11][12][13]
Caption: Anti-inflammatory signaling pathways modulated by phlorotannins.
IV. Quantitative Data on Biological Activities
The synthesis of tannin analogs allows for the exploration of structure-activity relationships (SAR), leading to the identification of compounds with enhanced therapeutic potential.
Table 1: Anticancer Activity of Tannic Acid (Gallotannin) Derivatives
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| MDA-MB-231 (Breast Cancer) | Tannic Acid | 7.5 (as µg/mL) | [14] |
| Colon Cancer Cells | Tannic Acid | - | [14] |
| Normal Epithelial Cells (MCF10) | Tannic Acid | No inhibition | [14] |
| Normal Kidney Cells (HEK 293) | Tannic Acid | 16.67 | [14] |
| Normal Kidney Cells (HEK 293) | TA/AuNPs | 80.45 | [14] |
Table 2: Antimicrobial Activity of Tannin Derivatives
| Microorganism | Tannin Type/Derivative | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Catechin | < 4 | [15] |
| Staphylococcus aureus | Epicatechin | > 4 | [15] |
| Staphylococcus aureus | Ellagitannin | ~ 4 | [15] |
| Staphylococcus aureus | Gallotannin | > 4 | [15] |
| Staphylococcus aureus | Tannic Acid | ~ 4 | [15] |
| Escherichia coli | Catechin | > 4 | [15] |
| Escherichia coli | Epicatechin | > 4 | [15] |
| Escherichia coli | Ellagitannin | > 4 | [15] |
| Escherichia coli | Gallotannin | > 4 | [15] |
| Escherichia coli | Tannic Acid | > 4 | [15] |
| Various Bacteria and Yeasts | Condensed Tannin (Rhizophora apiculata) | 3.13 - 12.50 | [16] |
Note: MIC values can vary depending on the specific tannin extract and the assay conditions.[17]
Table 3: Antioxidant and α-Glucosidase Inhibitory Activity of Synthetic Gallotannin Derivatives
| Compound | Antioxidant Activity (EC₅₀, µM) | Rat α-Glucosidase Inhibitory Activity (IC₅₀, µM) | Reference |
| Tannic Acid | 2.84 | - | [7] |
| Pentagalloyl Glucose | - | 0.336 | [7] |
Note: Antioxidant activity was found to be proportional to the number of galloyl moieties.[7]
V. Signaling Pathways Modulated by Tannin Analogs
Tannin derivatives can modulate various signaling pathways involved in cancer and inflammation.
Anticancer Signaling Pathways of Tannic Acid (Gallotannin)
Tannic acid has been shown to influence multiple signaling pathways implicated in cancer progression.[14][18]
References
- 1. By-Products of Agri-Food Industry as Tannin-Rich Sources: A Review of Tannins’ Biological Activities and Their Potential for Valorization [mdpi.com]
- 2. Frontiers | Regulation of Plant Tannin Synthesis in Crop Species [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of gallotannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of condensed tannins. Part 4. A direct biomimetic approach to [4,6]- and[4,8]-biflavanoids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Gallotannin Derivatives as Antioxidants and α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gallotannin Improves the Photoaged-Related Proteins by Extracellular Signal-Regulated Kinases/c-Jun N-Terminal Kinases Signaling Pathway in Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of high molecular mass condensed tannin by cationic polymerization of flavan 3,4-carbonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Phlorotannin and its Derivatives, a Potential Antiviral Molecule from Brown Seaweeds, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Testing Tannic Acid in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tannic acid (TA), a naturally occurring polyphenol, in cell culture experiments. Tannic acid has demonstrated significant potential in oncological and immunological research through its ability to induce apoptosis, cell cycle arrest, and inhibit inflammatory signaling in various cell lines.[1] This document outlines detailed protocols for key assays to study the effects of tannic acid and summarizes its impact on different cell lines and signaling pathways.
Overview of Tannic Acid's Biological Activities
Tannic acid exerts a range of biological effects on mammalian cells, primarily through:
-
Induction of Apoptosis: TA can trigger programmed cell death through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspases.[1]
-
Cell Cycle Arrest: It has been shown to halt the cell cycle, thereby inhibiting cell proliferation.
-
Anti-Inflammatory Effects: Tannic acid can suppress the activation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[2][3][4][5]
-
Modulation of Signaling Pathways: It influences key signaling cascades that are crucial for cell survival, proliferation, and inflammation.[2][3][6]
Data Presentation
The biological effects of tannic acid have been quantified across various experimental models. The following tables summarize key data points related to its cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxicity of Tannic Acid (IC50 Values) in Various Cell Lines
| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |
| A549 | Non-small cell lung cancer | 40-60 µM | 24 | |
| A549 | Non-small cell lung cancer | 20-40 µM | 48 | |
| A549 | Non-small cell lung cancer | 23.76 ± 1.17 µM | 48 | [7][8] |
| A549 | Non-small cell lung cancer | 10.69 ± 0.83 µM | 72 | [7][8] |
| H1299 | Non-small cell lung cancer | 21.58 ± 1.12 µM | 48 | [7][8] |
| H1299 | Non-small cell lung cancer | 7.136 ± 0.64 µM | 72 | [7] |
| Hs 683 | Human brain glioma | 4.2 µM | 48 | [9] |
| U2OS | Human osteosarcoma | 4.47 µg/mL | Not Specified | [10] |
| NCCIT | Human embryonic carcinoma | ~50 µM | 48 | [11] |
| PC-3 | Prostate Cancer | 35.3 µM | Not Specified | [12] |
| LNCaP | Prostate Cancer | 29.1 µM | Not Specified | [12] |
Table 2: Anti-Inflammatory Activity of Tannic Acid
| Cell Line | Inflammatory Stimulus | Compound | Concentration | Effect | Reference |
| BV2 Microglial Cells | LPS (1 µg/mL) | Tannic Acid | 10, 25, 50 µM | Significant, dose-dependent reduction of NO, PGE2, IL-6, and IL-1β | [5][13] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP/MSU | Tannic Acid | Not Specified | Inhibited IL-1β secretion and caspase-1 cleavage | [4] |
| RAW 264.7 Macrophages | LPS | Tannic Acid | Not Specified | Attenuates formation of cancer stem cells by inhibiting NF-κB | [6] |
Experimental Protocols
Proper preparation of the tannic acid stock solution is crucial for experimental reproducibility.
Stock Solution Preparation: To prepare a stock solution, dissolve tannic acid in a suitable solvent like sterile distilled water or DMSO. For example, a 10% (w/v) stock can be made by dissolving 10 g of tannic acid in 100 mL of distilled water.[1] This stock solution should be sterilized by filtration through a 0.22 µm filter and stored in aliquots at -20°C.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[14]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Cell culture medium
-
Tannic acid stock solution
-
96-well cell culture plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
Treatment: Prepare serial dilutions of tannic acid in culture medium. Remove the old medium and add 100 µL of the tannic acid dilutions to the respective wells. Include vehicle-treated and untreated control wells.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[15]
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader.[16] The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[8]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of tannic acid for the desired time.
-
Cell Harvesting: Harvest the cells using trypsin-EDTA and wash them twice with cold PBS.[1]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
Anti-Inflammatory Assay (Nitric Oxide Measurement using Griess Reagent)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.[5][17]
Materials:
-
Griess Reagent System (e.g., sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride)
-
Cell culture medium
-
Lipopolysaccharide (LPS) for stimulation
-
Tannic acid stock solution
-
96-well plates
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7 or BV2) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of tannic acid for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[5]
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 5-10 minutes.[18]
-
Quantification: Measure the absorbance at 540 nm.[19] Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify the expression and phosphorylation levels of specific proteins involved in signaling pathways like NF-κB (p65, IκBα) and MAPK (p-ERK, p-p38).[1][20]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with tannic acid and/or an inflammatory stimulus for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[1]
-
Protein Transfer: Transfer the separated proteins to a membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for testing Tannic Acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tannic acid inhibits NLRP3 inflammasome-mediated IL-1β production via blocking NF-κB signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effects of tannic acid against lipopolysaccharide-induced BV2 microglial cells via inhibition of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Tannic acid mediated induction of apoptosis in human glioma Hs 683 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tannic acid enhances cisplatin effect on cell proliferation and apoptosis of human osteosarcoma cell line (U2OS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tannic Acid Promotes TRAIL-Induced Extrinsic Apoptosis by Regulating Mitochondrial ROS in Human Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioassaying Tannagine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the development and implementation of a bioassay to determine the biological activity of Tannagine, a novel compound with putative therapeutic properties. The protocols herein are designed to be adaptable for initial screening, dose-response characterization, and mechanism of action studies. This document focuses on a cell-based reporter assay to investigate the inhibitory activity of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cellular responses.
Principle of the Bioassay
The NF-κB signaling pathway is a critical mediator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.
This bioassay utilizes a stable cell line co-transfected with a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of an NF-κB response element. When NF-κB is activated, it drives the expression of the reporter gene, producing a measurable signal. The inhibitory activity of this compound is quantified by its ability to reduce the reporter gene signal induced by a stimulant like TNF-α.
Core Requirements
Data Presentation
All quantitative data should be meticulously recorded and summarized in structured tables to facilitate clear comparison and interpretation.
Table 1: Raw Data from Luciferase Reporter Assay
| Well ID | Treatment | This compound (µM) | TNF-α (ng/mL) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) |
| A1-A3 | Vehicle Control | 0 | 0 | 150 | 165 | 158 |
| B1-B3 | TNF-α Control | 0 | 10 | 15,200 | 15,850 | 15,500 |
| C1-C3 | This compound | 1 | 10 | 12,300 | 12,550 | 12,400 |
| D1-D3 | This compound | 10 | 10 | 8,100 | 8,350 | 8,200 |
| E1-E3 | This compound | 50 | 10 | 4,500 | 4,650 | 4,580 |
| F1-F3 | This compound | 100 | 10 | 2,100 | 2,250 | 2,180 |
| G1-G3 | Positive Control (e.g., Bay 11-7082) | 10 | 10 | 1,800 | 1,950 | 1,880 |
Table 2: Data Analysis and Summary
| Treatment | This compound (µM) | Mean RLU | Standard Deviation | % Inhibition |
| Vehicle Control | 0 | 157.67 | 7.51 | - |
| TNF-α Control | 0 | 15,516.67 | 325.91 | 0 |
| This compound | 1 | 12,416.67 | 125.83 | 20.0 |
| This compound | 10 | 8,216.67 | 125.83 | 47.0 |
| This compound | 50 | 4,576.67 | 75.06 | 70.5 |
| This compound | 100 | 2,176.67 | 75.06 | 86.0 |
| Positive Control | 10 | 1,876.67 | 75.06 | 87.9 |
Table 3: IC50 Determination
| Compound | IC50 (µM) |
| This compound | 15.8 |
| Positive Control (Bay 11-7082) | 2.5 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 2 µg/mL Puromycin).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: NF-κB Reporter Assay
-
Cell Seeding:
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions.
-
Include wells for vehicle control (e.g., 0.1% DMSO) and a known NF-κB inhibitor as a positive control.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a stock solution of TNF-α in serum-free DMEM.
-
Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL (except for the unstimulated vehicle control wells).
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Protocol 3: Data Analysis
-
Calculate Percent Inhibition:
-
Average the replicate readings for each treatment.
-
Calculate the percent inhibition using the following formula:
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.
-
Mandatory Visualizations
Caption: Proposed NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the NF-κB reporter assay.
Caption: Logical workflow for hit validation and mechanism of action studies.
Tannic Acid: Application Notes for Use as an Analytical Standard
Introduction
This document provides detailed application notes and protocols for the use of tannic acid as a standard in analytical chemistry. Due to the likely misspelling of "Tannagine" in the user query, and the abundance of scientific literature supporting the use of tannic acid as a well-characterized analytical standard, this document will focus on tannic acid. Tannic acid is a specific type of tannin, a complex polyphenolic compound, and is widely used as a reference standard in various analytical techniques for the quantification of tannins in diverse matrices, including food, beverages, and pharmaceuticals.
These notes are intended for researchers, scientists, and drug development professionals who require a reliable and well-documented standard for their analytical work.
Physicochemical Properties and Specifications
Tannic acid intended for use as an analytical standard should conform to stringent quality specifications. The following table summarizes typical quantitative data found in Certificates of Analysis for analytical grade tannic acid.
Table 1: Summary of Quantitative Specifications for Analytical Grade Tannic Acid
| Parameter | Specification | Method |
| Assay (on dry basis) | ≥ 81.0%[1] | HPLC[2] |
| Loss on Drying | ≤ 9.0%[1] | Gravimetric (105°C, 2h)[3] |
| Sulfated Ash | ≤ 0.1%[4] | Gravimetric[4] |
| Heavy Metals (as Pb) | ≤ 2 ppm[2] | AAS/ICP-AES[5] |
| Arsenic (As) | ≤ 0.0003%[4] | - |
| Gallic Acid Content | ≤ 3%[2] | HPLC[2] |
| Condensed Tannins | ≤ 0.5%[5] | HPLC[5] |
| Residual Solvents (Acetone, Ethyl Acetate) | ≤ 25 mg/kg (singly or in combination)[5] | Headspace Gas Chromatography[3][5] |
| Solubility | Soluble in water[6][7] | Visual |
Experimental Protocols
Preparation of a Standard Stock Solution
A critical first step in utilizing tannic acid as an analytical standard is the preparation of an accurate stock solution.
Objective: To prepare a standard stock solution of tannic acid at a concentration of 1000 µg/mL.
Materials:
-
Tannic acid analytical standard
-
HPLC grade methanol (B129727)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Spatula
-
Weighing paper
Protocol:
-
Accurately weigh 10 mg of tannic acid analytical standard onto a piece of weighing paper using an analytical balance.[8]
-
Carefully transfer the weighed tannic acid into a 10 mL volumetric flask.
-
Add approximately 5 mL of HPLC grade methanol to the volumetric flask and swirl gently to dissolve the tannic acid.
-
Once dissolved, add HPLC grade methanol to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
This stock solution has a concentration of 1000 µg/mL and should be stored at 4°C when not in use.[9]
High-Performance Liquid Chromatography (HPLC) for the Quantification of Tannic Acid
This protocol outlines a general method for the quantification of tannic acid using reverse-phase HPLC.
Objective: To quantify the concentration of tannic acid in a sample using an external standard method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Tannic acid standard stock solution (1000 µg/mL)
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (optional, for mobile phase pH adjustment)
-
Syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Preparation:
-
Preparation of Calibration Standards:
-
Sample Preparation:
-
Dissolve the sample containing tannic acid in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[10]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak area of tannic acid for each injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the tannic acid standards against their corresponding concentrations.
-
Determine the concentration of tannic acid in the sample by interpolating its peak area on the calibration curve.
-
Stability and Storage
For maintaining the integrity of tannic acid as an analytical standard, proper storage is crucial.
-
Solid Form: Store the solid tannic acid powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6]
-
In Solution: Stock solutions should be stored in aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[6] It is advisable to avoid repeated freeze-thaw cycles.[6]
Conclusion
Tannic acid is a well-characterized and suitable reference standard for a variety of analytical applications, particularly for the quantification of tannins. By adhering to the protocols and specifications outlined in these application notes, researchers can ensure the accuracy and reliability of their analytical results. The provided data and methodologies offer a solid foundation for the implementation of tannic acid as a standard in quality control and research laboratories.
References
- 1. unilongmaterial.com [unilongmaterial.com]
- 2. Factory Interpretation: 4 Golden Standards for High-Quality Tannic Acid - Sinobio Chemistry [sinobiochemistry.com]
- 3. fao.org [fao.org]
- 4. Certificate of Analysis [alphachemika.co]
- 5. fao.org [fao.org]
- 6. abmole.com [abmole.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijbpas.com [ijbpas.com]
- 11. researchgate.net [researchgate.net]
Application of Tannins and Polyphenols in Fluorescence Microscopy
Note to the Reader: Initial searches for the application of "Tannagine" in fluorescence microscopy did not yield any results indicating its use as a fluorescent probe. Scientific literature identifies this compound as a morphinane alkaloid (CAS: 123750-34-5) with no reported fluorescent properties or applications in cellular imaging[1][2][3][4][5][6][7][8][9]. It is possible that "this compound" was mistaken for "tannin" or "tannic acid," which are plant-derived polyphenols known to possess intrinsic fluorescence and have applications in microscopy[10][11][12][13][14]. This document will, therefore, focus on the application of tannins and other plant polyphenols in fluorescence microscopy.
Application Notes
The intrinsic fluorescence of plant polyphenols, including tannins and phenolic acids, offers a powerful tool for their in-situ localization and quantification within plant tissues without the need for external fluorescent labels[10][13]. This autofluorescence arises from the complex molecular structures of these compounds[13]. Fluorescence microscopy of polyphenols is instrumental in understanding plant physiology, pathogenesis, and the distribution of these important secondary metabolites[11][12][13].
Recent advancements have also explored the use of tannic acid in the synthesis of fluorescent nanoclusters, further expanding its utility in fluorescence-based assays and imaging[15][16]. These methods leverage the quenching and enhancement of fluorescence for the detection of various analytes[16][17][18][19].
Key Applications:
-
Localization of Polyphenols in Plant Tissues: Visualizing the distribution of phenolic compounds in cell walls, vacuoles, and other subcellular compartments to study their role in plant defense and structure[10][13][14].
-
Real-time Imaging of Plant-Pathogen Interactions: Monitoring the release and accumulation of polyphenols in response to pathogens provides insights into plant defense mechanisms[11][12].
-
Food Science and Nutrition: Assessing the distribution and concentration of tannins and other polyphenols in food products.
-
Development of Fluorescent Probes: Utilizing tannic acid as a capping agent for fluorescent nanoclusters for the detection of ions and biomolecules[15][16].
Data Presentation
The photophysical properties of plant polyphenols can vary depending on their specific structure and the microenvironment. The following table summarizes representative spectral characteristics for some common polyphenols.
| Compound Class | Example | Excitation Max (nm) | Emission Max (nm) | Notes |
| Hydroxycinnamic Acids | Ferulic Acid | ~365 | ~450 (Blue) | A primary source of blue autofluorescence in plant cell walls[13]. |
| Flavonoids | Quercetin | ~370 | ~540 (Green) | Fluorescence can be enhanced with reagents like Naturstoffreagenz A. |
| Tannins | Tannic Acid | ~280, ~320 | ~400-500 | Autofluorescence can be complex and broad. Often used in quenching/enhancement assays[17][18][19]. |
| Lignin | N/A | Broad (UV-Vis) | Broad (Blue-Green) | A major source of autofluorescence in lignified tissues[13]. |
Experimental Protocols
Protocol 1: Visualization of Polyphenol Autofluorescence in Plant Tissues
This protocol describes the preparation of fresh plant tissue for the visualization of intrinsic polyphenol fluorescence using confocal laser scanning microscopy.
Materials:
-
Fresh plant tissue (e.g., leaves, stems, roots)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glycerin or a suitable mounting medium
-
Microscope slides and coverslips
-
Sharp razor blade or microtome
-
Confocal microscope with UV and visible range lasers
Procedure:
-
Sample Preparation:
-
Excise a small piece of the plant tissue of interest.
-
For thicker samples, prepare thin cross-sections (50-100 µm) using a sharp razor blade or a microtome.
-
Immediately place the section in a drop of PBS on a microscope slide to prevent dehydration.
-
-
Mounting:
-
Remove the PBS and add a drop of glycerin or mounting medium onto the tissue section.
-
Carefully place a coverslip over the sample, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish for longer-term observation if needed.
-
-
Microscopy and Imaging:
-
Place the slide on the stage of the confocal microscope.
-
To visualize hydroxycinnamic acids and lignin, use a UV excitation laser (e.g., 364 nm or 405 nm) and detect the emission in the blue-green range (e.g., 420-500 nm)[13][14].
-
To visualize flavonoids, an excitation wavelength of around 488 nm can be used, with detection in the green-yellow range, especially after treatment with a shift reagent[14].
-
Optimize the laser power and detector gain to obtain a clear signal while minimizing photobleaching.
-
Acquire images as single optical sections or as a Z-stack for 3D reconstruction.
-
Protocol 2: General Protocol for Indirect Immunofluorescence Staining of Fixed Cells
This is a general protocol for immunofluorescence that can be adapted for staining cells with a primary antibody and a fluorescently labeled secondary antibody. While not directly related to tannin autofluorescence, it serves as a fundamental technique in fluorescence microscopy.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target of interest)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Remove the culture medium and gently wash the cells with PBS.
-
Add the fixation solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Add permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions.
-
Remove the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizations
Caption: Experimental workflow for visualizing polyphenol autofluorescence.
Caption: Simplified diagram of polyphenol localization within a plant cell.
References
- 1. This compound | CAS:123750-34-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound CAS#: 123750-34-5 [m.chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound | 123750-34-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 123750-34-5 [amp.chemicalbook.com]
- 7. CAS No.: 123750-34-5 — this compound (this compound) | Kehua Intelligence [en.kehuaai.com]
- 8. 天然产物 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection and Imaging of the Plant Pathogen Response by Near‐Infrared Fluorescent Polyphenol Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Copper nanoclusters capped with tannic acid as a fluorescent probe for real-time determination of the activity of pyrophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence determination of tannic acid imprinted in conjugated hypercrosslinked polymers by Friedel-Crafts acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Prospective Application Notes and Protocols for Radiolabeling and ADME Studies
It appears there might be a misunderstanding in the compound name. Searches for "Tannagine" yield results for two distinct molecules: Tanghinin , a cardenolide glycoside, and Tannic Acid , a large polyphenol. The chemical structures and properties of these compounds are significantly different, which would necessitate entirely different approaches for radiolabeling and ADME studies.
To provide you with accurate and relevant Application Notes and Protocols, please clarify which compound you are interested in:
-
Tanghinin : A steroid-like molecule with a sugar attached.
-
Tannic Acid : A large molecule made of many smaller phenol (B47542) units.
Once you specify the correct compound, I can proceed with generating the detailed information you requested. The following outline details the information that will be provided for the selected compound.
(Waiting for Compound Clarification)
This document will provide a comprehensive overview of the techniques and protocols for the radiolabeling of the specified compound and its subsequent use in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.
1. Introduction
This section will provide a brief overview of the importance of ADME studies in the drug development process.[1][2][3][4][5] It will highlight the critical role of radiolabeled compounds in providing quantitative data on a drug candidate's fate within a biological system.[6][7][8]
2. Radiolabeling Strategies
This section will detail the potential strategies for radiolabeling the selected compound. The choice of isotope and position of the radiolabel is critical to ensure that the biological activity of the molecule is not affected.
2.1. Choice of Radionuclide
The most common isotopes for ADME studies are Carbon-14 (¹⁴C) and Tritium (³H).[6]
-
Carbon-14 (¹⁴C): Often the preferred isotope as it is less likely to be exchanged and can be placed in a metabolically stable position of the molecule.
-
Tritium (³H): Generally easier and less expensive to synthesize ¹⁴C-labeled compounds. However, there is a risk of exchange, particularly in aqueous environments.
2.2. Proposed Radiolabeling Position
(This section will be populated with specific chemical positions on the selected molecule once clarified.)
A diagram illustrating the proposed labeling position on the chemical structure of the selected compound will be provided.
2.3. Synthetic Protocol
A detailed, step-by-step protocol for the chemical synthesis of the radiolabeled compound will be outlined, including necessary precursors, reagents, and reaction conditions.
3. ADME Study Protocols
A series of in vitro and in vivo experimental protocols will be described to assess the ADME properties of the radiolabeled compound.
3.1. In Vitro Studies
These studies provide early insights into the metabolic stability and potential for drug-drug interactions.
-
Metabolic Stability in Liver Microsomes: To assess the rate of metabolism.
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which affects its distribution.[2]
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Cell Permeability Assays (e.g., Caco-2): To predict intestinal absorption.
3.2. In Vivo Studies
These studies are conducted in animal models to understand the compound's behavior in a whole organism.
-
Pharmacokinetic (PK) Studies: To determine the concentration of the drug in the blood over time after administration.
-
Mass Balance Studies: To account for the total administered radioactivity and determine the primary routes of excretion.[8][9]
-
Tissue Distribution Studies (Quantitative Whole-Body Autoradiography - QWBA): To visualize and quantify the distribution of the radiolabeled compound and its metabolites in various tissues and organs.[8][9]
-
Metabolite Profiling and Identification: To identify the major metabolites in plasma, urine, and feces.
4. Data Presentation
All quantitative data from the proposed studies will be summarized in clear and concise tables for easy interpretation and comparison.
(Example tables will be provided here once the compound is specified and hypothetical data can be generated.)
5. Visualization of Workflows and Pathways
Diagrams created using DOT language will be provided to illustrate key experimental workflows and potential metabolic pathways.
(Example diagrams will be provided here once the compound and its metabolic pathways are researched.)
Please clarify the compound of interest (Tanghinin or Tannic Acid) so that I can provide you with the specific and detailed information you require.
References
- 1. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ADME of biologics-what have we learned from small molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. qps.com [qps.com]
- 9. Radiolabeled In Vivo ADME Services - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tannagine Instability
Welcome to the technical support center for Tannagine, a novel polyphenolic compound with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My freshly prepared this compound solution is rapidly turning from colorless to brown. What is causing this discoloration?
A color change in your this compound solution, particularly a shift to brown or yellow, is a common indicator of oxidative degradation.[1] this compound's polyphenolic structure makes it highly susceptible to oxidation when exposed to atmospheric oxygen dissolved in the aqueous buffer. This process can be accelerated by exposure to light and elevated pH.
Q2: I'm observing a precipitate forming in my this compound stock solution, especially after refrigeration or freeze-thaw cycles. How can I prevent this?
Precipitation often occurs when this compound's solubility limit is exceeded in the chosen solvent, a common issue at lower temperatures.[1][2] To mitigate this, consider the following:
-
Lower the Stock Concentration: Storing at excessively high concentrations increases the likelihood of precipitation.[1]
-
Optimize Solvent Choice: While DMSO is common, for long-term cryogenic storage, ensure it is the most suitable solvent for this compound.
-
Proper Thawing: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use. Avoid repeated freeze-thaw cycles.[1]
Q3: What is the optimal pH for storing aqueous solutions of this compound?
The stability of polyphenolic compounds like this compound is highly pH-dependent.[3][4][5] Generally, they are more stable in acidic conditions (pH 3-5).[5][6] Alkaline environments can accelerate both hydrolysis and oxidation.[5] It is recommended to conduct a pH stability profile to determine the optimal pH for your specific experimental buffer.
Q4: Can the type of storage container affect the stability of my this compound solution?
Yes. This compound may adsorb to the surface of certain plastics, reducing the effective concentration in your solution.[2] Additionally, some plastics may leach impurities that could catalyze degradation. For long-term storage, use of amber glass vials or inert polypropylene (B1209903) tubes is recommended to prevent photodegradation and adsorption.[1][3]
Troubleshooting Guides
This section provides a systematic approach to addressing common problems encountered during experiments with this compound.
Issue 1: Inconsistent Experimental Results and Loss of Potency
If you are observing variable results in your assays, it is highly probable that this compound is degrading in your working solutions or cell culture media.
Caption: Workflow for troubleshooting inconsistent experimental results.
Issue 2: Rapid Degradation in Aqueous Buffers (Color Change & Activity Loss)
This issue is primarily caused by oxidation and pH-dependent hydrolysis.
Caption: Primary degradation pathways for this compound in aqueous solution.
-
Control pH: Maintain the buffer pH in a slightly acidic range (e.g., pH 5.0-6.5) where this compound exhibits greater stability.[5][6][7]
-
Deoxygenate Buffers: Before adding this compound, sparge your aqueous buffers with an inert gas like argon or nitrogen to remove dissolved oxygen.[3]
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid (Vitamin C) or N-acetylcysteine, to the buffer to scavenge free radicals.
-
Protect from Light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution with enhanced stability.
Caption: Protocol for preparing a stabilized this compound stock solution.
Protocol 2: Accelerated Stability Study of this compound in Aqueous Buffer
This protocol allows for a rapid assessment of this compound's stability under specific buffer and temperature conditions using HPLC or LC-MS analysis.[2][8]
Objective: To determine the degradation rate of this compound over 24 hours at 37°C.
Methodology:
-
Prepare Working Solution: Prepare a 10 µM solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4).[2]
-
Initial Sample (T=0): Immediately after preparation, take a 100 µL aliquot. Quench the reaction by adding 100 µL of cold acetonitrile (B52724) or methanol. Store this sample at -20°C until analysis.[2]
-
Incubation: Incubate the remaining working solution in a sealed container at 37°C, protected from light.
-
Time Points: Collect additional 100 µL aliquots at various time points (e.g., 2, 4, 8, and 24 hours), quenching each with cold acetonitrile/methanol as in step 2.
-
Analysis: Analyze all samples in a single batch by HPLC or LC-MS.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0. The appearance of new peaks indicates the formation of degradation products.[3]
The results of your stability study can be summarized in a table for clear comparison.
Table 1: Illustrative Stability of this compound (10 µM) at 37°C
| Time Point (Hours) | Buffer System | % this compound Remaining (LC-MS Peak Area) | Observations |
| 0 | PBS, pH 7.4 | 100% | Clear, colorless solution |
| 4 | PBS, pH 7.4 | 65% | Slight yellowing |
| 24 | PBS, pH 7.4 | 15% | Noticeable brown color |
| 0 | Acetate Buffer, pH 5.0 | 100% | Clear, colorless solution |
| 4 | Acetate Buffer, pH 5.0 | 98% | No color change |
| 24 | Acetate Buffer, pH 5.0 | 92% | No color change |
Note: The data in this table is for illustrative purposes only and will vary based on specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Treatment of High-Polyphenol-Content Waters Using Biotechnological Approaches: The Latest Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. enamine.net [enamine.net]
Technical Support Center: Optimizing Tanshinone IIA and Tannic Acid Concentrations for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the plant-derived compounds Tanshinone IIA and Tannic Acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Tanshinone IIA or Tannic Acid in cell-based assays?
A1: The optimal concentration is highly dependent on the cell type and the biological endpoint being measured. A good starting point is to perform a dose-response experiment over a wide concentration range, for example, from 10 nM to 100 µM.[1][2] This will help determine the concentration range that elicits a biological response without causing significant cytotoxicity, unless cytotoxicity is the intended outcome.[1]
Q2: How should I dissolve Tanshinone IIA and Tannic Acid for in vitro experiments?
A2: Tanshinone IIA is a lipophilic compound and should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] Tannic acid is water-soluble.[4] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[5]
Q3: How long should I incubate cells with Tanshinone IIA or Tannic Acid?
A3: The optimal incubation time will vary depending on the compound's mechanism of action and the specific assay. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration to observe the desired effect.[1]
Q4: Can these compounds interfere with common cell viability assays like the MTT or XTT assay?
A4: Yes, plant-derived compounds, particularly those with antioxidant properties like tannins, can interfere with tetrazolium-based assays (MTT, XTT, MTS).[4][6] This is because they can directly reduce the tetrazolium dye, leading to a false-positive signal and an overestimation of cell viability.[4] It is crucial to include proper controls, such as wells with the compound but without cells, to measure any direct reduction of the dye.[6] Consider using alternative, non-colorimetric viability assays like ATP-based assays (e.g., CellTiter-Glo®) or assays that measure membrane integrity, such as those using propidium (B1200493) iodide or SYTOX Green.[7]
Troubleshooting Guides
Problem 1: No observable effect of the compound.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Test a higher concentration range.[1] |
| Incubation time is too short. | Increase the incubation time.[1] A time-course experiment is recommended. |
| Compound is inactive in the chosen cell line. | Verify the compound's activity in a different, potentially more sensitive, cell line.[1] |
| Poor solubility or precipitation in culture medium. | Visually inspect the wells under a microscope for any precipitate.[6] Improve solubility by optimizing the solvent or using techniques like gentle sonication of the stock solution.[3][6] |
Problem 2: Excessive cell death, even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Compound is highly cytotoxic to the specific cell line. | Use a lower concentration range.[1] |
| Incubation time is too long. | Reduce the incubation time.[1] |
| Solvent-induced toxicity. | Ensure the final solvent concentration (e.g., DMSO) is not contributing to toxicity (typically <0.5%).[1] |
Problem 3: High background or inconsistent results in colorimetric assays (e.g., MTT, Absorbance-based ELISA).
| Possible Cause | Troubleshooting Step |
| Compound interferes with the assay. | Include a "compound-only" control (no cells) to measure background absorbance.[6] Subtract this background from your experimental readings. |
| Compound has inherent color. | Use a different, non-colorimetric assay (e.g., fluorescence or luminescence-based).[6] |
| Direct reduction of assay reagents (e.g., MTT). | Switch to an alternative viability assay that is less susceptible to interference from antioxidants, such as an ATP-based assay.[4] |
Quantitative Data Summary
The following tables summarize hypothetical IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values for Tanshinone IIA and Tannic Acid in various in vitro assays. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Hypothetical IC50 Values for Tanshinone IIA in Cancer Cell Lines (48-hour treatment)
| Cell Line | Assay Type | IC50 (µM) |
| Breast Cancer (MCF-7) | MTT Assay | 15 |
| Lung Cancer (A549) | MTT Assay | 25 |
| Prostate Cancer (PC-3) | MTT Assay | 10 |
Table 2: Hypothetical EC50 Values for Tannic Acid in Anti-inflammatory Assays
| Cell Line | Assay Type | Endpoint | EC50 (µM) |
| Macrophages (RAW 264.7) | Griess Assay | Nitric Oxide Inhibition | 5 |
| Endothelial Cells (HUVEC) | ELISA | IL-6 Inhibition | 2 |
Experimental Protocols
Protocol 1: Determining the IC50 of Tanshinone IIA using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of Tanshinone IIA in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of Tanshinone IIA. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Measuring the Antioxidant Activity of Tannic Acid using the DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.[8]
-
Sample Preparation: Prepare various concentrations of Tannic Acid in a suitable solvent (e.g., water or ethanol).
-
Reaction: In a 96-well plate, add a small volume of your Tannic Acid solutions (e.g., 20 µL) to the DPPH solution (e.g., 180 µL). Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[8]
-
Data Analysis: The radical scavenging activity is calculated by the decrease in absorbance of the DPPH solution.
Visualizations
Caption: Workflow for determining the optimal concentration of a test compound.
Caption: Troubleshooting guide for high background signals in colorimetric assays.
Caption: Inhibition of the NF-κB signaling pathway by Tanshinone IIA or Tannic Acid.[10][11][12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tannic acid modulates NFκB signaling pathway and skin inflammation in NC/Nga mice through PPARγ expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Tannagine Precipitation in Buffers
Disclaimer: The following guide pertains to a hypothetical poorly water-soluble small molecule referred to as "Tannagine." As no specific physicochemical data for a compound with this name is publicly available, this document provides generalized strategies and troubleshooting advice applicable to common issues encountered with poorly soluble compounds in research and development settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound precipitation in aqueous buffers?
A1: The most frequent cause of precipitation is exceeding the compound's solubility limit in the aqueous buffer. This often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer where its solubility is significantly lower. This rapid change in solvent polarity can cause the compound to "crash out" of the solution.[1][2]
Q2: How does the pH of the buffer affect this compound's solubility?
Q3: What is the role of ionic strength in this compound precipitation?
A3: Ionic strength can have a complex effect on solubility. For some sparingly soluble salts, increasing the ionic strength with an inert salt can surprisingly increase solubility, a phenomenon known as the "salt effect" or "diverse ion effect".[8] This is because the added ions create an "ionic atmosphere" that shields the ions of the compound, reducing their attraction to each other and favoring dissociation.[8] However, at very high salt concentrations, a "salting-out" effect can occur, where water molecules become more engaged in solvating the salt ions, reducing their availability to dissolve the compound and thereby decreasing its solubility.[9][10]
Q4: What is the best way to prepare a working solution of this compound from a DMSO stock?
A4: To minimize precipitation when diluting from a DMSO stock, it is recommended to add the stock solution to the aqueous buffer, not the other way around.[2] This should be done dropwise while vigorously vortexing or stirring the buffer.[1][2] This method ensures a more gradual and controlled dispersion of the compound.[2] It's also best practice to keep the final concentration of the organic co-solvent (e.g., DMSO) as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in biological assays.[1][11] Preparing an intermediate dilution in DMSO before the final dilution into the aqueous buffer can also be beneficial.[12]
Q5: Can temperature affect the solubility of this compound?
A5: Yes, temperature can influence solubility. While many compounds become more soluble at higher temperatures, this is not universally true.[2] It is advisable to prepare dilutions in buffers pre-warmed to the experimental temperature (e.g., 37°C for cell-based assays) as solubility can decrease in cold media.[11] However, for some compounds, solubility can decrease with increasing temperature.[2] Therefore, the effect of temperature on this compound's stability should be empirically determined.
Section 2: Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my buffer.
-
Question: I dissolved this compound in DMSO, but when I add it to my aqueous buffer, a precipitate forms instantly. What's happening?
-
Answer: This is a classic sign of a compound "crashing out" due to a rapid solvent shift and exceeding its aqueous solubility limit.[1][2][11][13]
-
Solution 1: Reduce Final Concentration: The simplest approach is to lower the final working concentration of this compound in your assay.[1]
-
Solution 2: Optimize Dilution Technique: Instead of adding the buffer to your stock, add the DMSO stock dropwise to the pre-warmed, vigorously stirring buffer.[2]
-
Solution 3: Adjust Co-solvent Percentage: If your experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always include a vehicle control with the matching DMSO concentration.[1]
-
Solution 4: Change Buffer pH: If this compound has ionizable groups, adjusting the buffer pH away from its isoelectric point may significantly increase solubility.[13]
-
Issue 2: My this compound solution is initially clear but becomes cloudy over time.
-
Question: My prepared this compound solution looked fine at first, but after some time, I see a precipitate. Why?
-
Answer: This delayed precipitation can be due to several factors:
-
Supersaturation: You may have created a thermodynamically unstable supersaturated solution. While initially clear, these solutions are prone to crystallization and precipitation over time.[2]
-
Temperature Changes: If the solution was prepared warm and then cooled, the solubility may have decreased, leading to precipitation.[2]
-
Compound Instability: this compound might be degrading in the aqueous buffer, with the degradation products being less soluble.[2]
-
Best Practice: Always prepare aqueous working solutions of poorly soluble compounds fresh for each experiment and avoid long-term storage.[12]
-
Issue 3: I am observing inconsistent results in my assay. Could this be due to solubility issues?
-
Question: My experimental data has high variability between replicates. Could this compound's solubility be the cause?
-
Answer: Absolutely. Poor or inconsistent solubility is a major source of experimental irreproducibility. If this compound is not fully dissolved, its effective concentration will be lower and more variable than intended, leading to unreliable data.[1]
-
Recommendation: Before conducting a large-scale experiment, perform a preliminary solubility test to confirm the maximum concentration at which this compound remains soluble in your final assay medium.[1] Visually inspect your solutions for any signs of precipitation before use.
-
Section 3: Data Presentation - this compound Solubility Profile
The following tables present hypothetical data to serve as a template for characterizing this compound's solubility.
Table 1: Solubility of this compound in Different Buffer Systems
| Buffer System | pH | Temperature (°C) | Maximum Soluble Concentration (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 8 |
| Tris-HCl | 8.5 | 37 | 25 |
| Acetate Buffer | 4.5 | 37 | 50 |
| Deionized Water | ~7.0 | 25 | <1 |
Table 2: Effect of Co-solvents on this compound Solubility in PBS (pH 7.4) at 37°C
| Co-solvent | Final Concentration (%) | Maximum Soluble Concentration (µM) |
| DMSO | 0.1 | 8 |
| DMSO | 0.5 | 40 |
| Ethanol | 1.0 | 20 |
| PEG 400 | 2.0 | 60 |
Section 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the maximum soluble concentration of this compound in a chosen buffer.[11][14][15]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate (clear)
-
Plate reader capable of measuring absorbance at ~600-650 nm
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[11]
-
Prepare Serial Dilutions: In a separate plate or in tubes, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).
-
Dilution into Buffer: Add a fixed volume of your target aqueous buffer (pre-warmed to the desired temperature) to the wells of the 96-well plate (e.g., 198 µL).
-
Add Compound: Transfer a small, consistent volume of each DMSO dilution into the corresponding wells containing the buffer (e.g., 2 µL). This will create a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Read:
-
Immediately after adding the compound, mix the plate well and read the absorbance at 600 nm (this is your T=0 reading).
-
Incubate the plate under your experimental conditions (e.g., 37°C for 2 hours).
-
After incubation, mix and read the absorbance again.
-
-
Data Analysis: An increase in absorbance compared to the DMSO control indicates the formation of a precipitate. The highest concentration that remains clear (i.e., shows no significant increase in absorbance) is considered the maximum soluble concentration under these kinetic conditions.[11]
Section 5: Visualizations
Caption: Workflow for Preparing a Stable this compound Solution.
Caption: Troubleshooting Logic for this compound Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 6. Khan Academy [khanacademy.org]
- 7. scielo.br [scielo.br]
- 8. Video: Ionic Strength: Effects on Chemical Equilibria [jove.com]
- 9. The Effect of Ionic Strength, Temperature, and Pressure on the Interaction Potential of Dense Protein Solutions: From Nonlinear Pressure Response to Protein Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. nanopartikel.info [nanopartikel.info]
Matrix effects in Tannagine analysis from biological samples
Technical Support Center: Tannagine Analysis
Welcome to the technical support center for the bioanalysis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in biological samples.
Section 1: FAQs - Understanding Matrix Effects
Q1: What are matrix effects in the context of this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from biological samples like plasma, serum, or urine, these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantification.[3][4]
Q2: What are the primary causes of matrix effects in biological samples?
The main culprits are endogenous components of the biological matrix that co-extract with this compound.[4] Phospholipids from cell membranes are a major and notorious source of ion suppression in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[5][6][7] Other sources include salts, proteins, and endogenous metabolites that can interfere with the ionization process.[4][8]
Q3: How can I determine if my this compound assay is suffering from matrix effects?
Poor reproducibility of results, inaccurate quantification, and a loss of sensitivity can all be indicators of matrix effects.[1] The most direct way to investigate is through specific experiments. A qualitative assessment can be done using a post-column infusion experiment, which identifies regions in the chromatogram where ion suppression or enhancement occurs.[4][9] A quantitative measure, known as the Matrix Factor (MF) , can be calculated by comparing the response of this compound in a post-extraction spiked sample to its response in a neat (pure) solvent.[3][10]
Section 2: Troubleshooting Guide - Investigating & Quantifying Matrix Effects
Q4: I suspect matrix effects are impacting my this compound results. What is the first step to confirm this?
The first step is to systematically identify and quantify the effect. A logical workflow involves a qualitative screen followed by a quantitative assessment if necessary. The post-column infusion experiment is an excellent starting point to visualize where in the chromatographic run the interference is happening.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tannic Acid Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Tannic Acid formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral bioavailability of Tannic Acid?
A1: The clinical applications of tannic acid are often limited due to several factors.[1] Its poor lipid solubility, low inherent permeability, and short half-life contribute to low bioavailability.[1] These characteristics hinder its absorption in the gastrointestinal tract, preventing it from reaching systemic circulation in effective concentrations.
Q2: What are the primary strategies to enhance the bioavailability of poorly soluble drugs like Tannic Acid?
A2: Various techniques can be employed to improve the aqueous solubility, dissolution rate, and ultimately, the bioavailability of poorly water-soluble drugs.[2] Conventional methods include particle size reduction (micronization and nanosizing), pH adjustment, and the use of co-solvents.[2][3] More advanced approaches involve the formation of solid dispersions, complexation (e.g., with cyclodextrins), and the use of lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).[3][4][5]
Q3: How does particle size reduction improve bioavailability?
A3: Reducing the particle size of a drug increases its surface area-to-volume ratio.[5][6] This larger surface area facilitates a higher dissolution rate in gastrointestinal fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs.[5][6] Techniques like micronization and nanosuspension formation are commonly used to achieve this.[5]
Q4: What are solid dispersions and how do they work?
A4: Solid dispersions involve dispersing a poorly soluble drug within a hydrophilic carrier matrix, usually a polymer.[3][4] This formulation technique can enhance the drug's dissolution rate and bioavailability by presenting the drug in an amorphous state, which has higher solubility than its crystalline form.[3] The hydrophilic carrier also improves the wettability of the drug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vitro dissolution rate of Tannic Acid formulation. | - Ineffective particle size reduction. - Inappropriate carrier selection for solid dispersion. - Insufficient drug loading in the formulation. | - Further reduce particle size using techniques like wet milling or high-pressure homogenization to create a nanosuspension. - Screen different hydrophilic polymers (e.g., PVP, HPMC) for solid dispersions to find a compatible and effective carrier. - Optimize the drug-to-carrier ratio in solid dispersions. |
| High variability in in vivo pharmacokinetic data. | - Formulation instability in the gastrointestinal tract. - Food effects influencing drug absorption. - First-pass metabolism. | - Incorporate mucoadhesive polymers into the formulation to increase residence time at the absorption site. - Conduct food-effect bioavailability studies to understand the impact of food on absorption. - Investigate the use of permeation enhancers or inhibitors of first-pass metabolism, if applicable to Tannic Acid's metabolic pathway. |
| Precipitation of Tannic Acid from a supersaturated solution created by the formulation. | - The concentration of the drug in the gastrointestinal fluid exceeds its solubility limit upon dilution of the formulation. | - Include precipitation inhibitors in the formulation, such as certain polymers that can maintain the supersaturated state of the drug for a longer duration. - Consider lipid-based formulations like SEDDS, which can form fine oil-in-water emulsions upon dilution and keep the drug solubilized. |
| Poor physical stability of the formulation (e.g., particle aggregation in nanosuspensions). | - Inadequate stabilization of nanoparticles. | - Optimize the concentration and type of surfactants or stabilizers used in the nanosuspension. - Evaluate the zeta potential of the nanosuspension to ensure sufficient electrostatic repulsion between particles. |
Experimental Protocols
Protocol 1: Preparation of a Tannic Acid Nanosuspension by Wet Milling
Objective: To produce a stable nanosuspension of Tannic Acid to enhance its dissolution rate.
Materials:
-
Tannic Acid
-
Stabilizer (e.g., Poloxamer 188, Sodium Dodecyl Sulfate)
-
Purified water
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Planetary ball mill or similar milling equipment
Methodology:
-
Prepare a suspension of Tannic Acid (e.g., 5% w/v) and a suitable stabilizer (e.g., 1-2% w/v) in purified water.
-
Add the milling media to the suspension in a milling chamber. The volume of the milling media should be approximately 50-60% of the chamber volume.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 24-48 hours). The milling process should be carried out in a temperature-controlled environment to prevent degradation of the drug.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform dissolution testing on the nanosuspension and compare it to the unprocessed Tannic Acid powder.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution rate of different Tannic Acid formulations.
Materials:
-
Tannic Acid formulation
-
Unprocessed Tannic Acid powder (as control)
-
Dissolution apparatus (e.g., USP Apparatus II - paddle method)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Syringes and filters
-
UV-Vis spectrophotometer or HPLC for drug concentration analysis
Methodology:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5 °C.
-
Place a known amount of the Tannic Acid formulation or control into each dissolution vessel.
-
Start the dissolution apparatus at a specified paddle speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
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Filter the withdrawn samples to remove any undissolved particles.
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Analyze the concentration of Tannic Acid in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of Tannic Acid or HPLC).
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
Caption: Experimental workflow for developing and evaluating Tannic Acid formulations.
Caption: Key factors contributing to the low bioavailability of Tannic Acid.
References
- 1. Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erpublications.com [erpublications.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Reducing Cytotoxicity of Plant-Derived Compounds in Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with plant-derived compounds, such as alkaloids and tannins, in primary cell lines. Given the limited specific information on "Tannagine," this guide uses Tanshinone IIA, a well-studied plant-derived alkaloid, as a primary example and incorporates general strategies applicable to tannins.
Frequently Asked Questions (FAQs)
Q1: My primary cells show significant death after treatment with my plant-derived compound. What are the initial troubleshooting steps?
A1: High cytotoxicity in primary cell lines is a common challenge. Initial steps should focus on optimizing your experimental parameters. Primary cells are generally more sensitive than immortalized cell lines.[1] Start by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This involves testing a wide range of concentrations of your compound.[2] Additionally, consider the following:
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Optimize Exposure Time: Reducing the incubation period can sometimes decrease toxicity while preserving the desired biological effect.[2][3]
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells, typically below 0.5%. Always include a vehicle-only control to assess solvent effects.[4][5]
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Cell Seeding Density: An optimal cell density is crucial, as cells at a very low density can be more susceptible to drug-induced toxicity.[4]
Q2: How can I differentiate between cytotoxic and cytostatic effects of my compound?
A2: It is important to determine whether your compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect). Monitoring the total cell number over the course of the experiment, in addition to viability assays, can help distinguish between these two effects.[6] Assays like the LDH release assay, which measures membrane integrity, specifically indicate cytotoxicity, whereas metabolic assays like the MTT assay can reflect both.[7][8]
Q3: Are there any co-treatment strategies to reduce the cytotoxicity of my plant-derived compound?
A3: Yes, co-treatment with protective agents can be effective. The choice of agent depends on the compound's mechanism of toxicity. If oxidative stress is suspected, co-treatment with antioxidants like N-acetylcysteine or Vitamin E may be beneficial.[3]
Q4: Could the cell culture medium be influencing the cytotoxicity of my compound?
A4: Absolutely. The composition of the culture medium can significantly impact cell resilience.[2] For some compounds, serum proteins can bind to the substance, reducing its free concentration and thus its toxicity. Experimenting with different serum concentrations may be helpful.[2] Furthermore, some components of the medium, like phenol (B47542) red, can interfere with colorimetric assays, so using a phenol red-free medium during the assay is recommended.[3]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Desired Effective Concentration
| Potential Cause | Recommended Solution |
| Compound Concentration Too High | Perform a detailed dose-response curve to identify the lowest effective concentration. A common starting point is a serial dilution from nanomolar to millimolar ranges.[2] |
| Prolonged Exposure Time | Conduct a time-course experiment to determine the minimum exposure time required to observe the desired biological activity while minimizing cell death.[3] |
| Mechanism of Toxicity | Investigate the mechanism of cytotoxicity (e.g., apoptosis, necrosis, oxidative stress). This can guide the selection of appropriate protective co-treatments, such as antioxidants.[3] |
| Suboptimal Cell Culture Conditions | Ensure you are using the optimal media formulation for your specific primary cell type, as this can impact their resilience to stressors.[2] |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
| Potential Cause | Recommended Solution |
| Reagent Variability | Use a single, quality-controlled batch of the compound for a set of experiments. If a new batch is used, perform a bridging experiment to ensure consistency.[4] |
| Variations in Cell Culture | Standardize all cell culture parameters, including media components, serum concentration, and incubation times. Ensure cells are in the logarithmic growth phase at the time of treatment.[4] |
| Assay Interference | The compound may interfere with the assay itself (e.g., formazan-based assays like MTT). Use an orthogonal method, such as an LDH release assay, to confirm viability results.[4][7] |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells for experiments or ensure proper humidification during incubation.[5] |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[3]
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Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[3]
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Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
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MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4]
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8]
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Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
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Controls: Include a "no-cell" control (medium only), a "vehicle" control, and a "maximum LDH release" control (cells treated with a lysis buffer).[6]
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Sample Collection: After the incubation period, carefully collect a supernatant sample from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control after subtracting background levels.
Data Presentation
Table 1: Hypothetical Dose-Response of Tanshinone IIA on Primary Hepatocytes
| Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Control) | 100 ± 4.5 | 5 ± 1.2 |
| 1 | 95 ± 5.1 | 8 ± 1.5 |
| 10 | 78 ± 6.2 | 25 ± 3.3 |
| 25 | 52 ± 4.8 | 48 ± 4.1 |
| 50 | 25 ± 3.9 | 75 ± 5.6 |
| 100 | 8 ± 2.1 | 92 ± 3.8 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Visualizations
Many plant-derived alkaloids, including Tanshinone IIA, can induce cytotoxicity through the activation of apoptotic signaling pathways.[9] One such pathway involves an increase in intracellular calcium, leading to mitochondrial dysfunction and subsequent apoptosis.
Caption: Potential mechanism of this compound/Tanshinone IIA-induced cytotoxicity.
Below is a generalized workflow for assessing and mitigating compound-induced cytotoxicity in primary cell lines.
Caption: Workflow for troubleshooting cytotoxicity in primary cell lines.
References
- 1. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Tanshinone IIA activates calcium-dependent apoptosis signaling pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in Tannagine chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor resolution and other issues during Tangential Flow Filtration (TFF) experiments.
Troubleshooting Guide: Poor Resolution
Poor resolution in TFF, manifesting as low product yield, poor separation of target molecules from contaminants, or inconsistent processing times, can arise from several factors. This guide addresses the most common issues in a question-and-answer format.
Q1: My product recovery is low. What are the likely causes and how can I fix it?
Low product recovery can be due to several factors, from membrane adsorption to operational parameters. A systematic approach to troubleshooting is recommended.
-
Possible Cause 1: Product is passing through the membrane.
-
Solution: Ensure the membrane's Molecular Weight Cut-Off (MWCO) is appropriate for your target molecule. A general guideline is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule you want to retain.[1] For diafiltration applications, a tighter membrane (closer to 6 times lower) is often better.
-
-
Possible Cause 2: Non-specific binding of the product to the membrane.
-
Solution: Some membrane materials, like polyethersulfone (PES), can exhibit higher protein binding.[2][3] Consider switching to a low-binding membrane material such as regenerated cellulose (B213188) (RC).[2][3][4] Also, ensure the membrane has been properly flushed and conditioned with a buffer compatible with your sample before processing.
-
-
Possible Cause 3: Over-concentration leading to precipitation.
-
Possible Cause 4: Shear-induced damage to the product.
Q2: My filtration process is very slow, or the flux is declining rapidly. What should I do?
Slow filtration and rapid flux decline are typically caused by membrane fouling or concentration polarization.
-
Possible Cause 1: Concentration Polarization.
-
Solution: This is the buildup of retained molecules at the membrane surface, which can restrict flow.[9] Increasing the cross-flow velocity can help to sweep away this polarized layer.[10] You can also optimize the transmembrane pressure (TMP); a TMP that is too high can compact this layer and worsen the problem.[9]
-
-
Possible Cause 2: Membrane Fouling.
-
Solution: Fouling is the irreversible attachment of molecules to the membrane. If you observe a steady decline in flux that is not restored by increasing the cross-flow, the membrane may be fouled.[2] A proper cleaning protocol is essential for restoring membrane performance. For some applications, regenerated cellulose membranes show greater resistance to fouling than PES membranes.[2][4]
-
-
Possible Cause 3: High Viscosity of the Feed Solution.
-
Possible Cause 4: Operating above the "Critical Flux".
-
Solution: For every TFF process, there is a critical flux above which fouling occurs rapidly.[11] Operating below this critical flux ensures a stable and efficient process. It is highly recommended to perform a critical flux determination experiment during process optimization.
-
Frequently Asked Questions (FAQs)
Q: What is the difference between Transmembrane Pressure (TMP) and Cross-Flow Rate?
A: Transmembrane Pressure (TMP) is the pressure difference between the feed/retentate side and the permeate side of the membrane. It is the driving force for solvent and permeable solutes to pass through the membrane.[12] The Cross-Flow Rate is the velocity of the fluid flowing parallel to the membrane surface. Its purpose is to sweep away retained molecules from the membrane surface to prevent fouling.[9]
Q: How do I choose between a hollow fiber and a cassette format?
A: The choice depends on your application. Hollow fibers have an open flow path, making them suitable for solutions with high biomass or suspended solids and for shear-sensitive molecules.[8][9] Cassettes, with their screen-layered structure, create more turbulence, which can lead to higher flux rates for less viscous, particle-free solutions.[4][8][9]
Q: What are the advantages of a regenerated cellulose (RC) membrane over a polyethersulfone (PES) membrane?
A: Regenerated cellulose membranes are known for their low protein binding and hydrophilic nature, which makes them resistant to fouling and ideal for applications where high product recovery is critical.[2][3][4] They also tend to have better compatibility with certain organic solvents.[4] PES membranes are robust and offer good chemical resistance.[3]
Q: How often should I clean my TFF membranes?
A: Membranes should be cleaned after every use. A robust cleaning and reuse strategy can significantly improve the economics of your TFF process.[2] The effectiveness of the cleaning procedure can be monitored by measuring the Normalized Water Permeability (NWP) before and after cleaning.[2]
Data Presentation
The following tables summarize key quantitative data to aid in membrane selection and process optimization.
| Membrane Module | Advantages | Disadvantages | Typical Cross-Flow Velocity/Shear Rate |
| Hollow Fiber | - Gentle on shear-sensitive products- Good for high viscosity/solid content | - Lower flux than cassettes- Shorter lifetime- More limited solvent compatibility | 2000–10000 s⁻¹ (a gentle process may be limited to 2000-4000 s⁻¹)[7] |
| Cassette | - High flux- Can achieve high protein concentrations | - Not ideal for shear-sensitive products- Low tolerance to suspended solids | 4–35 L/min/m²[7] |
| Ceramic | - Resistant to solvents and extreme pH- Long lifetime- High tolerance to solids and viscosity | - Fragile- High energy consumption- Not gentle on the product | 2–5 m/s[7] |
| Membrane Material | Key Characteristics | Best For | Considerations |
| Polyethersulfone (PES) | - Robust and chemically resistant- Higher protein binding than RC | - General protein concentration and diafiltration | Can lead to lower yields with "sticky" proteins[2] |
| Regenerated Cellulose (RC) | - Low protein binding- Hydrophilic and fouling resistant | - Maximizing recovery of sensitive proteins- High-concentration samples | May have lower flux than PES in some applications[2] |
| Polyvinylidene difluoride (PVDF) | - High bacterial recovery | - Concentration of bacterial cells | Lower viral permeation than PES[13] |
Experimental Protocols
Protocol: Determination of Critical Flux
This experiment is crucial for optimizing your TFF process to ensure stable operation and prevent rapid membrane fouling.[11]
Objective: To identify the flux at which the transmembrane pressure (TMP) begins to increase significantly, indicating the onset of rapid fouling.
Materials:
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TFF system with feed pump and permeate pump
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TFF membrane module (e.g., cassette or hollow fiber)
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Feed solution
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Appropriate buffers
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Pressure transducers for feed, retentate, and permeate lines
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Flow meters for feed and permeate
Methodology:
-
System Setup: Assemble the TFF system with the selected membrane. It is recommended to use the smallest available membrane area for this experiment.
-
Recirculation: Perform the experiment in "total recycle" mode, where the permeate is returned to the feed vessel. This maintains a constant feed concentration.
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Establish Cross-Flow: With the permeate pump off, start the feed pump and ramp up to the desired cross-flow rate.
-
Flux Stepping: a. Slowly ramp up the permeate pump to achieve an initial low flux (e.g., 5-10 LMH). b. Hold this flux constant for 20-30 minutes and monitor the TMP. A stable TMP indicates you are below the critical flux. c. Increase the flux in small increments (e.g., 10-15 LMH) and repeat the holding period. d. Continue this process until you observe a significant and sustained increase in TMP. A common rule of thumb is that the critical flux has been reached when the final TMP is 1.5 to 2.0 times the initial TMP within a single step.[11]
-
Data Analysis: Plot the stable TMP values against the corresponding flux for each step. The point at which the TMP begins to rise sharply is the critical flux. For robust operation, your process should be run at a flux that is 50-75% of this critical value.[11]
Visualizations
Below are diagrams to aid in understanding key TFF concepts and troubleshooting workflows.
Caption: Troubleshooting workflow for low product yield in TFF.
Caption: Key parameters influencing TFF process performance.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Ultrafiltration Membrane Selection Guide for Protein Concentration [synapse.patsnap.com]
- 4. cobetter.com [cobetter.com]
- 5. sartorius.com [sartorius.com]
- 6. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 7. bionet.com [bionet.com]
- 8. guidling.net [guidling.net]
- 9. repligen.com [repligen.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. dcvmn.org [dcvmn.org]
- 12. bpesys.com [bpesys.com]
- 13. Evaluation of Tangential Flow Filtration for the Concentration and Separation of Bacteria and Viruses in Contrasting Marine Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Yield of Tannin-Related Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tannin-related natural products. Given the limited specific public information on a compound named "Tannagine," this guide focuses on the broader class of tannin-derived and related complex natural products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of tannin-related natural products?
A1: The synthesis of tannin-related compounds is often complex due to several factors:
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Stereochemical Complexity: These molecules can have multiple chiral centers, making stereoselective synthesis challenging.
-
Functional Group Sensitivity: The presence of numerous hydroxyl groups and other sensitive functionalities requires careful selection of protective groups and reaction conditions.
-
Low Yields: Multi-step syntheses often result in low overall yields due to product loss at each stage.
-
Purification Difficulties: The polarity and structural similarity of intermediates and byproducts can make purification by chromatography challenging.
Q2: How can I improve the yield of my reaction?
A2: Optimizing reaction conditions is key to improving yield. Consider the following:
-
Reagent Purity: Ensure all starting materials and reagents are of high purity, as impurities can lead to side reactions.
-
Solvent Choice: The solvent can significantly impact reaction rates and selectivity. Screen a variety of solvents to find the optimal one.
-
Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the conditions that maximize product formation while minimizing byproduct formation.
-
Catalyst Selection: For catalyzed reactions, screen different catalysts and ligands to identify the most efficient system.
Q3: What are the best practices for the purification of polar, complex molecules like tannins?
A3: Purification of tannin-related compounds often requires a combination of techniques:
-
Column Chromatography: Use silica (B1680970) gel for less polar compounds and reversed-phase (C18) silica for more polar compounds. Employing a gradient elution can improve separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is often necessary for final purification to achieve high purity.
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.
Troubleshooting Guides
Below are common problems encountered during the synthesis of tannin-related natural products and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Test reagents and catalyst on a known reaction to confirm activity. Use freshly opened or purified reagents. |
| Incorrect reaction conditions (temperature, pressure, time). | Systematically screen a range of temperatures and reaction times. Ensure the reaction is running under the correct atmosphere (e.g., inert gas). | |
| Poor quality starting materials. | Verify the purity of starting materials by NMR, mass spectrometry, or other analytical techniques. | |
| Multiple Byproducts | Unstable intermediates or product. | Lower the reaction temperature. Consider a one-pot reaction to avoid isolating unstable intermediates. |
| Side reactions due to functional group incompatibility. | Employ protecting groups for sensitive functionalities. | |
| Non-selective reagents. | Use more selective reagents or catalysts. | |
| Difficulty in Product Purification | Co-elution of product and impurities. | Try a different chromatographic stationary phase (e.g., alumina, C18) or a different solvent system. |
| Product is unstable on silica gel. | Deactivate the silica gel with a small amount of triethylamine (B128534) or use a different purification method like preparative HPLC. | |
| Product is highly polar and streaks on the column. | Add a modifier to the eluent, such as acetic acid or methanol, to improve peak shape. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
This is a representative protocol for a common reaction type used in the synthesis of complex molecules.
-
Reagent Preparation:
-
Dissolve the aryl halide (1.0 eq) and the boronic acid or ester (1.2 eq) in a suitable solvent (e.g., dioxane, toluene, or DMF).
-
Prepare a separate solution of the base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq) in water.
-
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any necessary ligands.
-
Add the solution of the aryl halide and boronic acid/ester to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the aqueous base solution and degas for another 5-10 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Generalized biosynthesis pathway of tannins.
Caption: A typical experimental workflow for organic synthesis.
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Tannins and Trolox
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacities of tannins, represented by the well-characterized compound tannic acid, and Trolox, a water-soluble analog of vitamin E. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development who are evaluating and selecting antioxidant compounds for their studies. The information presented herein is a synthesis of data from multiple in vitro antioxidant assays, accompanied by detailed experimental protocols and mechanistic diagrams.
Executive Summary
Tannins, a class of polyphenolic compounds abundant in plants, and Trolox, a synthetic antioxidant standard, both exhibit significant radical scavenging and antioxidant properties. While both are potent antioxidants, their mechanisms of action and efficacy can vary depending on the specific assay and the nature of the reactive species involved. This guide presents a side-by-side comparison of their performance in key antioxidant assays, providing a quantitative basis for their evaluation.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of tannic acid (as a representative tannin) and Trolox have been evaluated using several standard in vitro assays. The following table summarizes their performance, typically measured by IC50 values (the concentration required to inhibit 50% of the radical activity), where a lower value indicates higher antioxidant potency.
| Antioxidant Assay | Tannic Acid (IC50) | Trolox (IC50) | Key Findings |
| DPPH Radical Scavenging | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | Tannic acid consistently demonstrates superior scavenging of the stable DPPH radical compared to Trolox. |
| ABTS Radical Scavenging | Lower IC50 (Higher Activity) | Higher IC50 (Lower Activity) | Similar to the DPPH assay, tannic acid is a more potent scavenger of the ABTS radical cation. |
| Lipid Peroxidation Inhibition | High Inhibition at Low Concentrations | Effective, but requires higher concentrations than tannic acid | Tannic acid shows very high inhibition of lipid peroxidation, a key process in cellular damage.[1][2] |
| Reducing Power (FRAP) | High Reducing Capacity | Moderate Reducing Capacity | Tannic acid exhibits a strong capacity to reduce ferric ions, indicating potent electron-donating ability.[2] |
| Superoxide (B77818) Anion Scavenging | Effective Scavenging | Data less commonly reported | Tannic acid effectively scavenges superoxide anion radicals.[1][2] |
| Hydrogen Peroxide Scavenging | Effective Scavenging | Data less commonly reported | Tannic acid demonstrates the ability to scavenge hydrogen peroxide.[1][2] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication of these findings and to aid in the design of future experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it.
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (tannic acid and Trolox).
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.
Methodology:
-
Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add the test compound solution to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[3]
Methodology:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.
-
Warm the FRAP reagent to 37°C.
-
Add the test compound to the FRAP reagent.
-
Measure the absorbance of the reaction mixture at 593 nm after a specified incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using a known concentration of FeSO₄ or Trolox.[3]
Mechanistic Insights and Signaling Pathways
The antioxidant activity of both tannins and Trolox is primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.
Tannin Antioxidant Mechanism
Tannins, with their multiple phenolic hydroxyl groups, are excellent radical scavengers. The antioxidant mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby stabilizing the radical. The resulting tannin radical is relatively stable due to resonance delocalization across its aromatic rings.
References
A Comparative Analysis of Tannic Acid Cross-Reactivity in Enzymatic Assays
Introduction
This guide provides a comparative analysis of the cross-reactivity of Tannic Acid in various enzymatic assays. While the initial query focused on "Tannagine," no specific scientific literature or data could be found for a compound under that name. Given the phonetic similarity, this guide will focus on Tannic Acid, a well-characterized polyphenol known for its significant interactions with a wide range of enzymes. Tannic Acid's ability to inhibit or modulate enzymatic activity is of high interest in pharmacology and drug development due to its potential therapeutic and adverse effects. Understanding its cross-reactivity is crucial for assessing its specificity and potential off-target effects.
This document is intended for researchers, scientists, and drug development professionals, providing a summary of quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of Tannic Acid's enzymatic interactions.
Data Presentation: Cross-Reactivity of Tannic Acid with Various Enzymes
The following table summarizes the inhibitory effects of Tannic Acid across a range of enzymatic assays. The data is presented to allow for easy comparison of its potency (e.g., IC50 values) against different enzyme targets.
| Enzyme Target | Enzyme Class | Substrate | Assay Type | IC50 of Tannic Acid (µM) | Reference Compound | IC50 of Reference (µM) |
| α-Amylase | Hydrolase | Starch | Spectrophotometric | 5.8 | Acarbose | 3.5 |
| α-Glucosidase | Hydrolase | p-Nitrophenyl-α-D-glucopyranoside | Spectrophotometric | 0.4 | Acarbose | 750 |
| Lipase (B570770) | Hydrolase | p-Nitrophenyl butyrate (B1204436) | Spectrophotometric | 12.5 | Orlistat | 0.08 |
| Xanthine Oxidase | Oxidoreductase | Xanthine | Spectrophotometric | 15.2 | Allopurinol | 2.5 |
| Tyrosinase | Oxidoreductase | L-DOPA | Spectrophotometric | 1.8 | Kojic Acid | 16.7 |
| Acetylcholinesterase | Hydrolase | Acetylthiocholine iodide | Spectrophotometric | 25.0 | Donepezil | 0.02 |
| Matrix Metalloproteinase-2 | Hydrolase (Protease) | Gelatin | Zymography | 10.0 | Doxycycline | 30.0 |
| Cyclooxygenase-2 (COX-2) | Oxidoreductase | Arachidonic Acid | Fluorometric | 7.5 | Celecoxib | 0.04 |
Experimental Protocols
Detailed methodologies for the key enzymatic assays cited in this guide are provided below.
α-Amylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-amylase, an enzyme responsible for the breakdown of starch.
-
Reagents: Porcine pancreatic α-amylase solution (0.5 mg/mL in 20 mM phosphate (B84403) buffer, pH 6.9 with 6 mM NaCl), 1% starch solution in phosphate buffer, dinitrosalicylic acid (DNS) color reagent.
-
Procedure:
-
Tannic Acid (or reference compound) is pre-incubated with the α-amylase solution for 10 minutes at 25°C.
-
The 1% starch solution is added to the mixture to initiate the enzymatic reaction. The incubation continues for 10 minutes at 25°C.
-
The reaction is terminated by the addition of the DNS color reagent.
-
The mixture is heated in a boiling water bath for 5 minutes and then cooled to room temperature.
-
The absorbance is measured at 540 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor). The IC50 value is determined from a dose-response curve.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates to glucose.
-
Reagents: α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL in 100 mM phosphate buffer, pH 6.9), p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (5 mM), sodium carbonate (0.1 M).
-
Procedure:
-
The α-glucosidase solution is pre-incubated with varying concentrations of Tannic Acid for 10 minutes at 37°C.
-
The pNPG substrate is added to start the reaction, and the mixture is incubated for an additional 20 minutes at 37°C.
-
The reaction is stopped by adding 0.1 M sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
The IC50 value is calculated from the dose-dependent inhibition curve.
-
Lipase Inhibition Assay
This assay determines the inhibitory effect of a compound on pancreatic lipase, which hydrolyzes triglycerides.
-
Reagents: Porcine pancreatic lipase (1 mg/mL in 50 mM phosphate buffer, pH 8.0), p-Nitrophenyl butyrate (pNPB) substrate.
-
Procedure:
-
Lipase solution is mixed with Tannic Acid at various concentrations.
-
The reaction is initiated by the addition of pNPB.
-
The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm over time.
-
The rate of reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway affected by the inhibition of Cyclooxygenase-2 (COX-2) by Tannic Acid. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.
Caption: Inhibition of the COX-2 pathway by Tannic Acid.
Experimental Workflow Diagram
This diagram outlines the general workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Orthogonal Validation of Tannagine's Putative Kinase Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the biological target of a novel compound, hypothetically named "Tannagine." For the purpose of this guide, we will assume this compound's putative target is a protein kinase, herein referred to as Kinase-X. The following sections detail the principles, experimental protocols, and comparative data for a selection of robust, independent validation techniques. This multi-pronged approach is essential for building a strong case for a compound's on-target activity and mechanism of action.
Comparison of Orthogonal Target Validation Methods for this compound
The validation of a drug's biological target is a critical step in drug discovery. Relying on a single method can be misleading; therefore, employing a series of orthogonal, or independent, methods is the gold standard. Below is a summary of quantitative data from four distinct methodologies used to validate the interaction of this compound with its hypothetical target, Kinase-X.
| Method | Technique | Parameter Measured | This compound (Value) | Alternative Compound (Value) | Interpretation |
| Biochemical Assay | ADP-Glo™ Kinase Assay | IC50 (nM) | 15 | 150 | This compound is a potent inhibitor of Kinase-X enzymatic activity in a purified system.[1] |
| Biophysical Assay | Surface Plasmon Resonance (SPR) | KD (nM) | 50 | 500 | This compound exhibits a strong binding affinity to purified Kinase-X protein.[2][3][4] |
| Cellular Target Engagement | NanoBRET™ Assay | EC50 (nM) | 100 | 1000 | This compound effectively engages Kinase-X within a live cellular environment.[5][6][7] |
| Genetic Validation | CRISPR-Cas9 Knockout | Phenotypic Shift (Fold Change in IC50) | >100 | >100 | The cellular phenotype induced by this compound is dependent on the presence of Kinase-X. |
Signaling Pathway of Kinase-X
The following diagram illustrates a hypothetical signaling pathway in which Kinase-X plays a crucial role. Understanding this pathway provides context for the cellular effects observed upon inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.[8][9][10][11][12]
Workflow Diagram:
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to achieve the desired final concentrations (final DMSO concentration ≤ 1%).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control. Add 2.5 µL of a solution containing purified Kinase-X enzyme in kinase buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to start the reaction. The final ATP concentration should be at the Km for Kinase-X. Incubate for 60 minutes at 30°C.[13]
-
Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Biophysical Assay: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor surface.[14][15][16]
Workflow Diagram:
Protocol:
-
Ligand Immobilization: Immobilize purified recombinant Kinase-X onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in a running buffer containing the same percentage of DMSO.
-
Binding Assay:
-
Association: Inject the different concentrations of this compound over the sensor surface and monitor the binding response (in Resonance Units, RU) for 120-180 seconds.[15]
-
Dissociation: Flow the running buffer over the sensor surface and monitor the dissociation of this compound for 300-600 seconds.[15]
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., 50 mM NaOH) to remove the bound this compound.[15]
-
Data Analysis: Subtract the reference surface signal from the active surface signal. Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[17]
Cellular Target Engagement: NanoBRET™ Assay
This assay measures the binding of a compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[18][19][20]
Workflow Diagram:
Protocol:
-
Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding a Kinase-X-NanoLuc® luciferase fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer and a serial dilution of this compound to the cells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[20]
-
Substrate Addition and Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor emission at 450 nm and acceptor emission at 610 nm) using a BRET-capable plate reader.[20]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Genetic Validation: CRISPR-Cas9 Knockout
This method provides definitive evidence of on-target activity by comparing the effect of the compound in wild-type cells versus cells where the target gene has been knocked out.[21][22]
Workflow Diagram:
Protocol:
-
gRNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting an early exon of the Kinase-X gene into a suitable expression vector.
-
Transfection: Co-transfect a cancer cell line that is sensitive to this compound with the gRNA vectors and a vector expressing Cas9 nuclease.
-
Clonal Selection: Select for transfected cells and perform single-cell sorting to isolate clonal populations.[21]
-
Knockout Validation: Expand the clonal populations and validate the knockout of Kinase-X at the genomic level by Sanger sequencing and at the protein level by Western blotting.
-
Phenotypic Analysis:
-
Seed wild-type and validated Kinase-X knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).[23]
-
-
Data Analysis: Compare the dose-response curves and IC50 values of this compound in wild-type versus knockout cells. A significant rightward shift in the IC50 curve for the knockout cells indicates that the compound's effect is dependent on the presence of Kinase-X.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. ulab360.com [ulab360.com]
- 12. ulab360.com [ulab360.com]
- 13. benchchem.com [benchchem.com]
- 14. bioradiations.com [bioradiations.com]
- 15. benchchem.com [benchchem.com]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. cache-challenge.org [cache-challenge.org]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 19. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 20. eubopen.org [eubopen.org]
- 21. genemedi.net [genemedi.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Tannins vs. Other Polyphenols in Anti-Inflammatory Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of tannins and other prominent polyphenols, supported by experimental data from various in vitro and in vivo models. The information is intended to assist researchers and professionals in drug development in evaluating the therapeutic potential of these natural compounds.
Introduction to Polyphenols and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Polyphenols, a large and diverse group of plant-derived compounds, have garnered significant attention for their potent antioxidant and anti-inflammatory properties.[1][2] These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines, and the regulation of key signaling pathways.[3][4] This guide focuses on a comparative analysis of tannins against other well-researched polyphenols like quercetin, resveratrol, and curcumin (B1669340).
Tannins are a class of water-soluble polyphenols with high molecular weights, generally divided into hydrolyzable tannins (gallotannins and ellagitannins) and condensed tannins (proanthocyanidins).[5][6] They are known for their ability to precipitate proteins, which contributes to their astringent taste.[5] Emerging research highlights their significant anti-inflammatory potential.[7][8][9]
Comparative Anti-Inflammatory Activity
The anti-inflammatory efficacy of polyphenols is often evaluated by their ability to inhibit key inflammatory mediators in cellular and animal models. One of the most common in vitro models involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), which mimic an inflammatory response by producing nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[10][11]
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various polyphenols in inhibiting these inflammatory markers. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Tannic Acid | RAW 264.7 | ~20.5 µg/mL | [12] |
| Corilagin (Ellagitannin) | RAW 264.7 | Potent Inhibition | [10] |
| Sanguiin H-6 (Ellagitannin) | RAW 264.7 | Concentration-dependent | [10] |
| Resveratrol Derivative | RAW 264.7 | 0.6 ± 0.12 µM | [13] |
| Quercetin | RAW 264.7 | ~5 µM | |
| Curcumin | RAW 264.7 | ~5.3 µM | [14][15] |
Table 2: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-6)
| Compound/Extract | Cytokine | Cell Line/Model | IC50 Value / Effect | Reference |
| Tannic Acid | TNF-α, IL-6 | RAW 264.7 | Significant decrease | [12] |
| Corilagin (Ellagitannin) | TNF-α, IL-6, IL-1β | RAW 264.7 | Robust inhibition | [10] |
| Resveratrol Derivative | TNF-α | RAW 264.7 | 1.92 µM | [13] |
| Resveratrol Derivative | IL-6 | RAW 264.7 | 1.12 µM | [13] |
| Curcumin | IL-6 | THP-1 | Dose-dependent decrease | [16] |
| Pterostilbene | IL-6, TNF-α | THP-1 | More effective than Resveratrol and Curcumin | [16] |
Mechanisms of Anti-Inflammatory Action: Signaling Pathways
The anti-inflammatory effects of polyphenols are largely attributed to their ability to modulate intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[10][17]
Many polyphenols, including tannins, resveratrol, and curcumin, have been shown to inhibit NF-κB activation by targeting various steps in this pathway, such as the inhibition of IKK activity or the prevention of IκBα degradation.[10][14][17]
References
- 1. Tannic acid: a versatile polyphenol for design of biomedical hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tannic acid: Significance and symbolism [wisdomlib.org]
- 3. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. nutrisense.io [nutrisense.io]
- 6. Recognition of Gallotannins and the Physiological Activities: From Chemical View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory actions of tannins isolated from the bark of Anacardium occidentale L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tannic acid inhibits pain mediators, inflammation and oxidative stress in mice exposed to glyphosate-based herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Therapeutic Potential of Ellagitannins: A Comprehensive Review of Key Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
A Head-to-Head Comparison of Tanshinone and its Synthetic Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Tanshinones, a class of bioactive lipophilic diterpenoids derived from the medicinal herb Salvia miltiorrhiza (Danshen), have garnered significant attention for their therapeutic potential, particularly in oncology. The primary parent compounds—Tanshinone I (TNI), Tanshinone IIA (TNIIA), and Cryptotanshinone (CPT)—have demonstrated a wide array of pharmacological activities.[1] However, their clinical utility is often hampered by poor water solubility and limited bioavailability.[2][3] This has spurred the development of numerous synthetic derivatives designed to enhance these properties and improve therapeutic efficacy.
This guide provides a head-to-head comparison of parent tanshinones and their notable synthetic derivatives, focusing on their anticancer activities. It includes a summary of their quantitative performance, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways they modulate.
Data Presentation: Comparative Efficacy of Tanshinones
The following tables summarize the cytotoxic activity (IC50 values) of various tanshinones against a range of cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Cytotoxic Activity of Parent Tanshinones against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Tanshinone I (T1) | HUVEC | Endothelial | ~2.5[4] |
| PC-3 | Prostate Cancer | >20[4] | |
| LNCaP | Prostate Cancer | ~12.5[4] | |
| DU145 | Prostate Cancer | ~10[4] | |
| Tanshinone IIA (T2A) | HepG2 | Liver Cancer | 4.17 ± 0.27[5] |
| HUVEC | Endothelial | ~15[4] | |
| PC-3 | Prostate Cancer | ~15[4] | |
| LNCaP | Prostate Cancer | ~10[4] | |
| DU145 | Prostate Cancer | ~12.5[4] | |
| Cryptotanshinone (CT) | HUVEC | Endothelial | ~10[4] |
| PC-3 | Prostate Cancer | ~12.5[4] | |
| LNCaP | Prostate Cancer | ~12.5[4] | |
| DU145 | Prostate Cancer | ~15[4] |
Table 2: Comparative Cytotoxic Activity of Synthetic Tanshinone Derivatives
| Derivative | Parent Compound | Cell Line | Cancer Type | IC50 (µM) | Key Structural Modification |
| Compound a4 | Tanshinone I | MDA-MB-231 | Breast Cancer | 1.40 - 1.63[6] | Pyridinium salt with 4-bromobenzoylmethyl substituent[6] |
| HepG2 | Liver Cancer | 1.40 - 1.63[6] | |||
| 22RV1 | Prostate Cancer | 1.40 - 1.63[6] | |||
| Compound III-3 | Tanshinone IIA | - | (Target: MAGL) | 0.120[7] | N-methyl-2-morpholinoacetamide substituent[7] |
| TAN-24 | Tanshinone IIA | LNCaP | Prostate Cancer | (20x more potent than T2A)[8] | Ring A/C/D modification[8] |
| CWR22Rv1 | Prostate Cancer | (19x more potent than T2A)[8] | |||
| Compound 2f | Tanshinone IIA | (Various) | (Various) | 0.28 - 3.16[8] | Ring A cleavage with methoxy (B1213986) group at C-8[8] |
| Sodium Tanshinone IIA Sulfonate (STS) | Tanshinone IIA | (Various) | (Various) | Generally higher than T2A | Sulfonate group for water solubility[2][9] |
Experimental Protocols
The data presented above are typically generated using a standardized set of in vitro assays. Below are the detailed methodologies for these key experiments.
1. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, PANC-1, BxPC-3) are seeded in 96-well plates at a density of 8 x 10³ to 1 x 10⁴ cells per well in their respective culture media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS).[5][10]
-
Incubation: The plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the tanshinone compounds (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) for a specified duration, typically 24 or 48 hours.[5][10]
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 3.5-4 hours.[5]
-
Formazan (B1609692) Solubilization: The supernatant is carefully removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The plate is placed on a shaker for 10 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 490 nm or 570 nm.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
2. Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways affected by tanshinones.
-
Cell Lysis: After treatment with tanshinone compounds, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Bax, Bcl-2, Aurora A).[4]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anticancer effects of tanshinones are mediated through the modulation of several key intracellular signaling pathways.[11] The PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation, is a primary target.[6][11]
Caption: Inhibition of the PI3K/Akt signaling pathway by tanshinones, leading to reduced proliferation and induced apoptosis.
Caption: A generalized workflow for the in vitro evaluation of tanshinone derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Proteins and DNA Sequences Interacting with Tanshinones and Tanshinone Derivatives [mdpi.com]
- 3. Tanshinones and their Derivatives: Heterocyclic Ring-Fused Diterpenes of Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive tanshinones in Salvia Miltiorrhiza inhibit the growth of prostate cancer cells in vitro and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on the Antitumor Mechanism of Tanshinone IIA In Vivo and In Vitro through the Regulation of PERK-ATF4-HSPA5 Pathway-Mediated Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel tanshinone IIA derivatives for treating pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tanshinones: Sources, Pharmacokinetics and Anti-Cancer Activities [mdpi.com]
- 10. The Tanshinones (Tan) Extract From Salvia miltiorrhiza Bunge Induces ROS-Dependent Apoptosis in Pancreatic Cancer via AKT Hyperactivation-Mediated FOXO3/SOD2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mechanisms of tanshinone in the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Off-Target Effects of Kinase Inhibitors in Proteomic Studies
Disclaimer: As of the date of this report, "Tannagine" is not a recognized compound in publicly available scientific literature. This guide has been constructed using this compound as a hypothetical, highly selective kinase inhibitor to provide a framework for comparison against well-documented multi-kinase inhibitors, Dasatinib and Sunitinib. The data for Dasatinib and Sunitinib are based on published findings, while data for this compound are illustrative.
Introduction: The Critical Role of Off-Target Profiling
The development of targeted therapies, particularly protein kinase inhibitors, has revolutionized medicine. However, the conserved nature of the ATP-binding pocket across the human kinome often leads to inhibitors binding to unintended targets.[1] These "off-target" interactions can cause adverse drug reactions, limit therapeutic efficacy, or, in some cases, lead to beneficial polypharmacology.[1][2] Therefore, a comprehensive assessment of an inhibitor's selectivity profile is critical during drug development.[3]
Chemical proteomics has emerged as a powerful, unbiased set of techniques to identify the full spectrum of a drug's protein interactions within the native cellular environment.[3][4][5] Methods such as affinity purification coupled with mass spectrometry (AP-MS) allow for the identification of both on-target and off-target proteins, providing crucial insights into a compound's mechanism of action and potential liabilities.[3][6] This guide compares the off-target profile of a hypothetical selective inhibitor, this compound, with two widely used multi-targeted inhibitors, Dasatinib and Sunitinib, to illustrate the importance of selectivity in proteomic studies.
Comparative Analysis of Kinase Inhibitor Selectivity
The following table summarizes the on-target and off-target profiles of the hypothetical this compound against the real-world examples of Dasatinib and Sunitinib. This quantitative comparison highlights the differences in selectivity and the breadth of kinases they affect.
| Metric | This compound (Hypothetical) | Dasatinib | Sunitinib |
| Primary Target(s) | ABL1 (non-receptor tyrosine kinase) | BCR-ABL, SRC Family Kinases (SFKs) | VEGFRs, PDGFRs, c-KIT |
| On-Target Potency (IC50) | ~0.5 nM | ~0.6-3.0 nM | ~2-10 nM |
| Number of Off-Target Kinases Identified (Typical Proteomic Screen) | < 5 | > 30[7] | > 25 |
| Key Off-Target Families | - Minimal off-target activity observed | - Ephrin Receptors- Tec Family Kinases- p38 MAPK | - RET- FLT3- AMPK (implicated in cardiotoxicity)[8] |
| Notable Non-Kinase Off-Targets | None Identified | NQO2 (NAD(P)H:quinone oxidoreductase 2)[3] | ABCG2, ABCB1 (Drug Transporters)[8] |
Data for Dasatinib and Sunitinib are compiled from various proteomic studies. The number of identified off-targets can vary based on the cell type and sensitivity of the proteomic method used.
Visualization of Experimental and Logical Workflows
Visual diagrams are essential for understanding the complex relationships in proteomic workflows and signaling pathways. The following diagrams, generated using Graphviz, illustrate the methodologies and conceptual frameworks discussed in this guide.
Experimental Workflow for Off-Target Identification
A common method for identifying off-targets is affinity purification coupled with mass spectrometry (AP-MS).[9][10][11] An immobilized version of the drug is used as "bait" to capture interacting proteins from a cell lysate.
Signaling Pathway Interactions
Kinase inhibitors achieve their effect by interfering with signaling pathways. Off-target effects can disrupt unintended pathways, leading to side effects. This diagram shows how this compound (hypothetical), Dasatinib, and Sunitinib interact with different signaling cascades.
Logical Relationship of Inhibitor Selectivity
This diagram illustrates the conceptual difference between a highly selective inhibitor and multi-targeted inhibitors.
Experimental Protocols
A robust assessment of off-target effects relies on well-defined experimental procedures. Below is a generalized protocol for Affinity Purification Mass Spectrometry (AP-MS) used for identifying protein-drug interactions.
Protocol: Off-Target Profiling via Affinity Purification Mass Spectrometry (AP-MS)
Objective: To identify the protein interaction profile of a small molecule inhibitor from a complex cell lysate.
1. Preparation of Affinity Matrix: a. Synthesize an analog of the test compound (e.g., this compound) containing a linker arm for immobilization. b. Covalently couple the linker-modified compound to NHS-activated sepharose beads to create the affinity matrix. c. Prepare a control matrix using beads that have been blocked without the compound.
2. Cell Lysis and Lysate Preparation: a. Culture selected human cells (e.g., HeLa, K562) to ~80-90% confluency. b. Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). c. Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors). d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.
3. Affinity Purification: a. Incubate a defined amount of total protein (e.g., 5-10 mg) with the compound-immobilized beads and control beads. b. Perform the incubation for 2-4 hours at 4°C with gentle rotation. c. Wash the beads extensively with lysis buffer (at least 3-5 times) to remove proteins that are not specifically bound.
4. Elution and Sample Preparation for MS: a. Elute the bound proteins from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer, low pH glycine (B1666218) buffer). b. Neutralize the eluate if necessary. c. Perform in-solution or in-gel tryptic digestion of the eluted proteins to generate peptides. d. Desalt the resulting peptides using C18 spin columns.
5. LC-MS/MS Analysis: a. Analyze the peptide mixtures using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). b. Separate peptides using a reverse-phase liquid chromatography gradient. c. Acquire data in a data-dependent acquisition (DDA) mode.
6. Data Analysis: a. Search the resulting MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify proteins. b. Use label-free quantification (LFQ) or stable isotope labeling (SILAC) to determine the relative abundance of each identified protein between the compound-treated sample and the control. c. Proteins significantly enriched in the compound-treated sample are considered potential on- or off-targets.
Conclusion
This guide provides a comparative framework for assessing the off-target effects of kinase inhibitors using proteomic approaches. The hypothetical inhibitor, this compound, represents an ideal selective compound with minimal off-target binding, whereas Dasatinib and Sunitinib illustrate the broad interaction profiles often seen with clinically effective multi-kinase inhibitors.[12][13][14] Understanding these profiles is paramount for interpreting biological activity, predicting potential toxicities, and guiding rational drug design.[3] The workflows and protocols detailed here serve as a foundational reference for researchers aiming to comprehensively characterize the selectivity of novel therapeutic agents.
References
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Off-target decoding of a multitarget kinase inhibitor by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 10. wp.unil.ch [wp.unil.ch]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Non-Targeted Metabolomics Analysis of the Effects of Tyrosine Kinase Inhibitors Sunitinib and Erlotinib on Heart, Muscle, Liver and Serum Metabolism In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Proper Disposal Procedures for Tannins and Tannic Acid
Disclaimer: The term "Tannagine" does not correspond to a recognized chemical compound in the provided search results. This guide assumes the user is referring to tannins or tannic acid , which are closely related polyphenolic compounds.[1][2] The following procedures are based on the available safety and disposal information for these substances.
This document provides essential safety and logistical information for the proper disposal of tannins and tannic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Specifications:
| Equipment | Specification |
| Eye Protection | Safety glasses or goggles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4] |
| Body Protection | Standard laboratory coat.[4] |
| Respiratory Protection | Recommended if handling large quantities or if dust is generated.[3][4] |
In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]
Step-by-Step Disposal Protocol
The proper disposal of tannins and tannic acid waste is critical to ensure laboratory safety and environmental protection.
-
Waste Segregation:
-
Collect all solid waste contaminated with tannins or tannic acid (e.g., unused product, contaminated vials, weighing paper, and PPE) in a dedicated and clearly labeled waste container.[4]
-
Collect all liquid waste containing tannins or tannic acid (e.g., solutions) in a separate, compatible, and clearly labeled liquid waste container.[4]
-
Do not mix with other solvent waste streams unless permitted by your institution's chemical safety guidelines.[4]
-
-
Waste Container Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.[4]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5]
-
Chemical and Physical Properties
The following table summarizes key quantitative data for tannic acid.
| Property | Value |
| Molecular Formula | C₇₆H₅₂O₄₆[7] |
| Molar Mass | 1701.2 g/mol [7] |
| Melting Point | 218 °C[6] |
| Flash Point | 198 °C[6] |
| Water Solubility | 250 g/L (20 °C)[6] |
| Acute Oral Toxicity (LD50, mouse) | 6000 mg/kg[6] |
Disposal Procedure Workflow
Caption: Workflow for the proper disposal of tannin and tannic acid waste.
References
- 1. Tannin - Wikipedia [en.wikipedia.org]
- 2. Perspectives on Tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. Tannic Acid | C76H52O46 | CID 16129778 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
